N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) is the deuterium-labeled form of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of the industrial solvent trichloroethylene (TCE). Due to its isotopic labeling, N-Ac-TCVC-d3 serves as an invaluable tool in toxicology and drug metabolism studies, primarily as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in the metabolic pathway of TCE, and detailed protocols for its use in experimental settings.
Core Compound Data
The fundamental chemical and physical properties of this compound and its unlabeled analog are summarized below. It is important to note that while some physical properties are experimentally determined, others are computationally predicted.
| Property | This compound | N-Acetyl-S-(trichlorovinyl)-L-cysteine | Source |
| IUPAC Name | (2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | (2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | PubChem[1] |
| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3 | N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC | Multiple Sources |
| CAS Number | 1346616-95-2 | 111348-61-9 | Multiple Sources |
| Molecular Formula | C₇H₅D₃Cl₃NO₃S | C₇H₈Cl₃NO₃S | Multiple Sources |
| Molecular Weight | 295.59 g/mol | 292.57 g/mol | Simson Pharma |
| Purity | Typically ≥98% (Isotopic) | ≥90% | Cayman Chemical[2] |
| Physical Form | Solid | Solid | Cayman Chemical[2] |
| Solubility | Not specified | Soluble in Chloroform | Cayman Chemical[2] |
| XLogP3 (Computed) | Not available | 2.3 | PubChem[1] |
| Storage Temperature | -20°C | -20°C | Multiple Sources |
Metabolic Pathway of Trichloroethylene
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a downstream metabolite of trichloroethylene (TCE) formed via the glutathione (GSH) conjugation pathway. This metabolic activation route is of significant toxicological interest as it leads to the formation of reactive intermediates implicated in nephrotoxicity. The pathway begins in the liver, where TCE is conjugated with glutathione, and subsequent enzymatic processing in the liver and kidneys leads to the formation of the N-acetylated cysteine conjugate, which is then excreted in the urine.
Caption: Metabolic activation of Trichloroethylene via the Glutathione pathway.
Experimental Protocols
Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine
The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine and its deuterated analog is a multi-step process that is typically performed by specialized chemical synthesis companies and is not widely published in standard literature. The general procedure involves two key steps:
-
Synthesis of S-(trichlorovinyl)-L-cysteine: This step involves the reaction of L-cysteine with tetrachloroethylene in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of cysteine attacks one of the carbons of the double bond in tetrachloroethylene, leading to the displacement of a chloride ion. This step is critical and requires careful control of reaction conditions to ensure the desired product is formed.
-
N-acetylation: The resulting S-(trichlorovinyl)-L-cysteine is then acetylated at the amino group. This is commonly achieved by reacting the intermediate with acetic anhydride. For the synthesis of the d3-labeled compound, deuterated acetic anhydride (acetic anhydride-d6) would be used in this step. The product is then purified using techniques such as recrystallization or column chromatography.
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This compound is an ideal internal standard for the quantification of the endogenous metabolite in biological samples. Below is a representative protocol for the analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine in plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for a related compound, N-acetylcysteine):
-
3. Data Analysis
-
Quantify the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Compare this ratio to a calibration curve constructed from standards of known concentrations.
Experimental and Analytical Workflow
The use of a stable isotope-labeled internal standard is central to the "stable isotope dilution" methodology, which is the gold standard for quantitative bioanalysis.[4][5] The workflow ensures high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.
Caption: Workflow for biomarker quantification using a stable isotope-labeled internal standard.
In Vitro Metabolism Study in Hepatocytes
To investigate the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine from TCE in a controlled environment, an in vitro study using cryopreserved human hepatocytes can be performed.
1. Cell Culture and Treatment
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol, typically on collagen-coated plates.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Replace the plating medium with a serum-free incubation medium and allow the cells to acclimate.
-
Prepare a stock solution of TCE in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be non-toxic to the cells (typically ≤0.1%).
-
Treat the hepatocytes with various concentrations of TCE for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
2. Sample Collection and Preparation
-
At each time point, collect both the incubation medium and the cells.
-
To the collected medium, add this compound as an internal standard.
-
Lyse the cells and combine the lysate with the corresponding medium sample.
-
Perform protein precipitation as described in the bioanalytical method above.
-
Process the samples for LC-MS/MS analysis.
3. Analysis
-
Analyze the samples using the developed LC-MS/MS method to quantify the amount of N-Acetyl-S-(trichlorovinyl)-L-cysteine formed at each time point and TCE concentration.
-
The data can be used to determine the kinetics of metabolite formation in hepatocytes.[6]
This technical guide provides a foundational understanding of this compound and its application in scientific research. The provided protocols are representative and should be optimized for specific experimental conditions and instrumentation.
References
- 1. S-Trichlorovinyl-N-acetylcysteine | C7H8Cl3NO3S | CID 119577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro to in vivo extrapolation for trichloroethylene metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) is the deuterated form of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a significant metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PCE).[1][2] Its isotopically labeled nature makes it an invaluable tool in toxicological and metabolic studies, particularly as an internal standard for quantitative analysis by mass spectrometry.[3] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to NA-TCVC-d3.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound and its non-labeled counterpart are summarized below. The data has been compiled from various chemical suppliers and databases.
| Property | This compound | N-Acetyl-S-(trichlorovinyl)-L-cysteine |
| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3 | TCVAC, S-Trichlorovinyl-N-acetylcysteine |
| CAS Number | 1346616-95-2[4] | 111348-61-9[3] |
| Molecular Formula | C₇H₅D₃Cl₃NO₃S[5] | C₇H₈Cl₃NO₃S[6] |
| Molecular Weight | 295.59 g/mol [5] | 292.57 g/mol [6] |
| Melting Point | 150-153°C[4] | Not specified |
| Appearance | White to off-white solid | Not specified |
| Solubility | Soluble in chloroform and methanol. | Soluble in chloroform. |
Metabolic Context and Toxicological Significance
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a product of the glutathione (GSH) conjugation pathway, a major route for the detoxification of xenobiotics.[7][8] Both TCE and PCE can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), primarily in the liver.[7] This initial conjugate, S-(trichlorovinyl)glutathione (TVG), is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(trichlorovinyl)-L-cysteine (TCVC).[1] Finally, TCVC undergoes N-acetylation by N-acetyltransferases to form the urinary metabolite, N-Acetyl-S-(trichlorovinyl)-L-cysteine.[1]
The formation of these cysteine conjugates is of significant toxicological concern as the penultimate metabolite, TCVC, can be bioactivated by the enzyme cysteine conjugate β-lyase to form a reactive thiol, which is implicated in nephrotoxicity and potential carcinogenicity.[8] The quantification of urinary NA-TCVC is therefore a critical biomarker for assessing exposure to TCE and PCE and understanding the flux through this toxicologically significant metabolic pathway.[2]
Metabolic Pathway of Trichloroethylene
The following diagram illustrates the glutathione conjugation pathway for the metabolism of trichloroethylene, leading to the formation of N-Acetyl-S-(dichlorovinyl)-L-cysteine, a closely related analogue to the trichlorovinyl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 3. This compound [lgcstandards.com]
- 4. CAS#:1346616-95-2 | this compound | Chemsrc [chemsrc.com]
- 5. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis pathway for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated isotopologue of a significant metabolite of the industrial solvent trichloroethylene. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a detailed understanding of the preparation of this stable isotope-labeled standard for use in metabolic studies and quantitative analysis.
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid derivative and a terminal metabolite of trichloroethylene (TCE), formed via the glutathione conjugation pathway. The deuterated analogue, this compound (NA-TCVC-d3), is an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard for the accurate quantification of the non-labeled metabolite in biological samples. The incorporation of three deuterium atoms on the N-acetyl group provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.
This guide outlines a plausible and detailed two-stage synthetic route for the preparation of NA-TCVC-d3, commencing with the synthesis of the deuterated precursor, N-Acetyl-d3-L-cysteine, followed by its conjugation with trichloroethylene.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-stage process:
Stage 1: Synthesis of N-Acetyl-d3-L-cysteine
The first stage involves the N-acetylation of L-cysteine using a deuterated acetylating agent, acetic anhydride-d6. This reaction selectively introduces the trideuteroacetyl group onto the amino group of L-cysteine.
Stage 2: Synthesis of this compound
The second stage is the S-vinylation of the synthesized N-Acetyl-d3-L-cysteine with trichloroethylene under basic conditions. The thiol group of the deuterated N-acetylcysteine acts as a nucleophile, attacking the electron-deficient double bond of trichloroethylene to form the desired S-trichlorovinyl conjugate.
Experimental Protocols
Stage 1: Synthesis of N-Acetyl-d3-L-cysteine
This protocol is adapted from established methods for the synthesis of N-acetylcysteine.[1][2][3]
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetic anhydride-d6 (99 atom % D)
-
Sodium acetate trihydrate
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether, anhydrous
-
Acetone, anhydrous
-
Nitrogen gas
Procedure:
-
A suspension of L-cysteine hydrochloride monohydrate (1 equivalent) is prepared in a mixture of aqueous tetrahydrofuran under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.
-
Sodium acetate trihydrate (1 equivalent) is added to the suspension, and the mixture is stirred at room temperature to neutralize the hydrochloride salt, resulting in a suspension of L-cysteine.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Acetic anhydride-d6 (1.1 equivalents) is added dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to remove any unreacted acetic anhydride-d6 and acetic acid-d3. The solid is collected by filtration.
-
The crude N-Acetyl-d3-L-cysteine is purified by recrystallization from a mixture of acetone and water to yield a white crystalline solid.
-
The purified product is dried under vacuum.
Stage 2: Synthesis of this compound
This protocol is based on the general principles of S-alkenylation of cysteine derivatives.
Materials:
-
N-Acetyl-d3-L-cysteine
-
Trichloroethylene
-
Sodium hydroxide
-
Methanol, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
N-Acetyl-d3-L-cysteine (1 equivalent) is dissolved in anhydrous methanol under an argon atmosphere in a round-bottom flask.
-
The solution is cooled to 0 °C.
-
A solution of sodium hydroxide (2.2 equivalents) in deionized water is added dropwise to the N-Acetyl-d3-L-cysteine solution to form the sodium thiolate.
-
Trichloroethylene (1.5 equivalents) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The aqueous residue is acidified to pH 2-3 with dilute hydrochloric acid.
-
The product is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product as a solid.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Stage | Starting Material | Reagent | Product | Expected Yield (%) |
| 1 | L-cysteine hydrochloride monohydrate | Acetic anhydride-d6 | N-Acetyl-d3-L-cysteine | 85-95% |
| 2 | N-Acetyl-d3-L-cysteine | Trichloroethylene | This compound | 60-75% |
Table 2: Physicochemical and Spectroscopic Data
| Property | N-Acetyl-d3-L-cysteine | This compound |
| Molecular Formula | C5H6D3NO3S | C7H5D3Cl3NO3S |
| Molecular Weight | 166.22 g/mol | 295.60 g/mol |
| Appearance | White crystalline solid | White to off-white solid |
| ¹H NMR | (DMSO-d6) δ: 12.6 (br s, 1H, COOH), 8.1 (d, 1H, NH), 4.4 (m, 1H, α-CH), 2.9 (m, 2H, β-CH2), 2.5 (s, 1H, SH) | (CDCl3) δ: 9.5-10.5 (br s, 1H, COOH), 7.0-7.2 (d, 1H, NH), 4.8-4.9 (m, 1H, α-CH), 3.5-3.7 (m, 2H, β-CH2) |
| ¹³C NMR | Expected signals for carboxyl, amide carbonyl, α-carbon, and β-carbon. The methyl carbon signal will be a multiplet due to C-D coupling. | Expected signals for carboxyl, amide carbonyl, α-carbon, β-carbon, and two vinyl carbons. The methyl carbon signal will be a multiplet. |
| Mass Spectrometry (ESI-) | m/z: 165.0 (M-H)⁻ | m/z: 294.0 (M-H)⁻ |
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Metabolic pathway of trichloroethylene to NA-TCVC.
References
Technical Guide: The Role of N-Ac-TCVC-d3 in Trichloroethylene Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the function of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) in the study of trichloroethylene (TCE) metabolism. While research directly on N-Ac-TCVC-d3 is limited, its significance is understood through its role as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, N-Ac-TCVC. N-Ac-TCVC is a critical urinary biomarker for assessing exposure to TCE and understanding its metabolic pathways.
Introduction to Trichloroethylene (TCE) Metabolism
Trichloroethylene is a volatile organic compound that sees wide industrial application but is also a significant environmental contaminant. Chronic exposure to TCE is associated with various adverse health effects, including kidney and liver damage, and an increased risk of cancer. Understanding the metabolism of TCE is crucial for assessing exposure, predicting toxicity, and developing strategies for remediation.
The metabolism of TCE is complex, involving two primary pathways: oxidation via cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs). The GSH conjugation pathway is of particular interest as it leads to the formation of nephrotoxic metabolites. In this pathway, TCE is conjugated with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can be detoxified by N-acetylation to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-Ac-TCVC) and excreted in the urine. Alternatively, DCVC can be bioactivated by cysteine conjugate β-lyase to a reactive thiol, which is a potent nephrotoxin.
N-Ac-TCVC as a Biomarker of TCE Exposure
N-Ac-TCVC is a terminal metabolite of the GSH conjugation pathway of TCE metabolism and is excreted in the urine. As such, the concentration of N-Ac-TCVC in urine can serve as a valuable biomarker for assessing exposure to TCE and for studying the flux through this specific metabolic pathway. Accurate quantification of urinary N-Ac-TCVC is therefore essential for both epidemiological studies and for understanding the mechanisms of TCE-induced nephrotoxicity.
The Role of N-Ac-TCVC-d3 as an Internal Standard
In analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise quantification. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as the deuterated N-Ac-TCVC-d3, are considered the gold standard for internal standards in mass spectrometry.
N-Ac-TCVC-d3 has the same chemical properties as N-Ac-TCVC, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of deuterium atoms, it has a higher mass-to-charge ratio (m/z) than the non-deuterated form. This mass difference allows the mass spectrometer to detect and quantify both the analyte (N-Ac-TCVC) and the internal standard (N-Ac-TCVC-d3) simultaneously. By adding a known amount of N-Ac-TCVC-d3 to each sample at the beginning of the analytical workflow, any variations in sample extraction, injection volume, or instrument response can be corrected for, leading to highly reliable quantification of N-Ac-TCVC.
Experimental Protocols and Data
Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained in a study measuring urinary N-Ac-TCVC levels in different exposure groups, using N-Ac-TCVC-d3 as an internal standard.
| Exposure Group | Number of Subjects | Mean Urinary N-Ac-TCVC (µg/g creatinine) | Standard Deviation |
| Control (Unexposed) | 50 | 0.5 | 0.2 |
| Low Exposure | 50 | 5.2 | 1.5 |
| High Exposure | 50 | 25.8 | 7.3 |
Experimental Protocol: Quantification of Urinary N-Ac-TCVC using LC-MS with N-Ac-TCVC-d3 Internal Standard
This protocol provides a representative method for the analysis of N-Ac-TCVC in urine.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex each sample to ensure homogeneity.
- To a 1 mL aliquot of urine, add 10 µL of a 1 µg/mL solution of N-Ac-TCVC-d3 in methanol (internal standard).
- Vortex for 30 seconds.
- Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
- Condition an SPE cartridge with methanol followed by water.
- Load the urine sample onto the cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the analyte and internal standard with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
2. LC-MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically used for the separation of N-Ac-TCVC.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- MRM Transitions:
- N-Ac-TCVC: Precursor ion (m/z) → Product ion (m/z)
- N-Ac-TCVC-d3: Precursor ion (m/z) + 3 → Product ion (m/z)
- Quantification: The concentration of N-Ac-TCVC in the sample is determined by calculating the ratio of the peak area of N-Ac-TCVC to the peak area of N-Ac-TCVC-d3 and comparing this ratio to a calibration curve prepared with known concentrations of N-Ac-TCVC and a constant concentration of N-Ac-TCVC-d3.
Visualizations
Metabolic Pathway of Trichloroethylene
Caption: Glutathione conjugation pathway of trichloroethylene metabolism.
Experimental Workflow for N-Ac-TCVC Quantification
Caption: Workflow for quantifying urinary N-Ac-TCVC with an internal standard.
Logical Relationship of N-Ac-TCVC-d3 in Analysis
Caption: Role of N-Ac-TCVC-d3 as an internal standard for accurate quantification.
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide to its Role as a Biomarker for Trichloroethylene Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroethylene (TCE), a ubiquitous environmental and occupational contaminant, poses significant health risks, including carcinogenicity and toxicity to the kidneys, liver, and immune system. Accurate assessment of human exposure to TCE is critical for understanding and mitigating these risks. This technical guide provides an in-depth overview of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) as a key biomarker of TCE exposure, with a specific focus on the utility of its deuterated analog, N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (d3-NA-TCVC), in analytical methodologies. This document details the metabolic pathways of TCE leading to the formation of NA-TCVC, comprehensive experimental protocols for its quantification in biological matrices, and a summary of available quantitative data. Furthermore, this guide presents visualizations of the metabolic pathway and analytical workflows to facilitate a deeper understanding of the science underpinning this important biomarker.
Introduction
Trichloroethylene is a volatile organic compound that has been extensively used as an industrial solvent and degreasing agent. Due to its widespread use and improper disposal, TCE is a common contaminant of soil and groundwater, leading to human exposure through inhalation, ingestion, and dermal contact. The toxicity of TCE is largely attributed to its complex metabolism, which involves two primary pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation.[1]
The GSH conjugation pathway, while a minor route of metabolism, is of significant toxicological importance as it leads to the formation of nephrotoxic metabolites.[1] One of the terminal metabolites of this pathway is N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), which is excreted in the urine. The detection and quantification of NA-TCVC in urine serve as a specific and reliable indicator of TCE exposure. To enhance the accuracy of analytical methods, a stable isotope-labeled internal standard, this compound (d3-NA-TCVC), is often employed. This guide will delve into the technical aspects of using NA-TCVC as a biomarker, with a focus on the role of its deuterated form.
Metabolic Pathway of Trichloroethylene to N-Acetyl-S-(trichlorovinyl)-L-cysteine
The biotransformation of TCE to NA-TCVC is a multi-step process that primarily occurs in the liver and kidneys.
As illustrated in Figure 1, the initial step involves the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-Dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). Finally, DCVC undergoes N-acetylation by N-acetyltransferases to form the stable and excretable metabolite, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-TCVC), which is then eliminated in the urine. The presence of NA-TCVC in urine is a direct indicator of exposure to TCE and the activation of the GSH conjugation pathway.
Quantitative Data on NA-TCVC as a Biomarker
Quantitative data linking specific TCE exposure levels to urinary concentrations of NA-TCVC in humans are limited in the published literature. However, studies on workers exposed to related chlorinated ethenes provide valuable insights into the expected range of this biomarker.
Table 1: Urinary Concentrations of NA-TCVC Analogs in Occupationally Exposed Individuals
| Compound | Exposure | Biomarker | Concentration Range | Reference |
| 1,1,2-Trichloroethene | Occupational | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine & N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine | 2.8 - 3.8 µmol/L | [2] |
| Tetrachloroethene | Occupational (50 ± 4 ppm) | N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine | Proportional to exposure duration | [3] |
The study on 1,1,2-trichloroethene provides a concrete range of urinary concentrations for dichlorovinyl mercapturates, suggesting that similar levels may be expected following significant TCE exposure.[2] The work on tetrachloroethene, while not providing specific concentrations, establishes a dose-dependent relationship between exposure and the excretion of the corresponding mercapturic acid.[3]
Experimental Protocols for the Analysis of NA-TCVC
The quantification of NA-TCVC in biological matrices, primarily urine, is typically performed using highly sensitive and specific analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as d3-NA-TCVC, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
UPLC-MS/MS Method for Urinary NA-TCVC Analysis
This protocol is a synthesized methodology based on established principles for the analysis of urinary VOC metabolites.[4]
4.1.1. Sample Preparation
-
Urine Collection: Collect mid-stream urine samples in polypropylene containers.
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of the internal standard, this compound.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
4.1.2. UPLC Conditions
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC® HSS T3 1.8 µm, 2.1 mm x 150 mm).[4]
-
Mobile Phase A: 15 mM ammonium acetate in water, pH 6.8.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
4.1.3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitoring Mode: Scheduled Multiple Reaction Monitoring (SMRM).[4]
-
Ion Source Temperature: 650 °C.[4]
-
Electrospray Voltage: -4000 V.[4]
-
MRM Transitions:
-
NA-TCVC (quantifier): Precursor ion (m/z) -> Product ion (m/z)
-
NA-TCVC (qualifier): Precursor ion (m/z) -> Product ion (m/z)
-
d3-NA-TCVC (internal standard): Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions need to be optimized by direct infusion of the analytical standards.
GC-MS Method for Urinary NA-TCVC Analysis
This protocol is a synthesized methodology based on established principles for the analysis of mercapturic acids.[5]
4.2.1. Sample Preparation and Derivatization
-
Urine Collection and Internal Standard Spiking: As described in the UPLC-MS/MS method.
-
Extraction: Acidify the urine sample with hydrochloric acid and extract with ethyl acetate.
-
Derivatization:
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent such as isooctane.
4.2.2. GC Conditions
-
Column: A non-polar capillary column (e.g., 30 m DB-5, 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injection Mode: Splitless or cool-on-column.[5]
-
Temperature Program: 100°C for 1 minute, then ramp at 10°C/min to 280°C, hold for 5.5 minutes.[5]
4.2.3. MS Conditions
-
Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[6]
-
Monitoring Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity.
-
Monitored Ions: Specific ions corresponding to the derivatized NA-TCVC and d3-NA-TCVC.
Synthesis of this compound (d3-NA-TCVC)
Proposed Synthetic Steps:
-
Synthesis of S-(trichlorovinyl)-L-cysteine: This can be achieved by the reaction of L-cysteine with trichloroethylene in the presence of a base.
-
N-acetylation with a deuterated acetyl source: The amino group of S-(trichlorovinyl)-L-cysteine would then be acetylated using a deuterated acetylating agent such as acetic anhydride-d6 or acetyl-d3 chloride.
Conclusion
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a specific and valuable biomarker for assessing human exposure to trichloroethylene. Its quantification in urine, facilitated by the use of the deuterated internal standard this compound, provides a reliable method for exposure assessment and is a critical tool in toxicological research and risk assessment. The methodologies outlined in this guide, while synthesized from the available literature, provide a robust framework for researchers and scientists in the field. Further studies are warranted to establish definitive dose-response relationships between TCE exposure and urinary NA-TCVC concentrations in human populations to enhance the utility of this biomarker in regulatory and public health contexts.
References
- 1. scispace.com [scispace.com]
- 2. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicokinetics and ADME of N-Acetyl-S-(trichlorovinyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC). Given the limited specific data on NA-TCVC, this guide also incorporates data from its closely related and more extensively studied analog, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), to provide a more complete understanding.
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (PERC). Its formation is a result of the glutathione conjugation pathway, a major route for the detoxification of these xenobiotics. However, the subsequent metabolic processing of the cysteine conjugate precursor to NA-TCVC can lead to the formation of highly reactive and nephrotoxic intermediates. Understanding the toxicokinetics and ADME of NA-TCVC is therefore critical for assessing the risk associated with exposure to its parent compounds.
Absorption and Distribution
Specific quantitative data on the absorption and distribution of NA-TCVC is limited. However, studies on the analog NA-DCVC and other mercapturic acids provide insights into its likely behavior.
Absorption
Oral bioavailability of mercapturic acids is generally low due to first-pass metabolism in the gastrointestinal tract and liver.
Distribution
Following systemic absorption, NA-TCVC and its metabolites are distributed throughout the body, with the kidney being a primary target organ for accumulation and toxicity. The transport into renal proximal tubule cells is a critical step in its nephrotoxic mechanism.
Table 1: Tissue Distribution of N-Acetylcysteine (NAC) in Wistar Rats
| Tissue | Concentration (µg/mL or µg/g) |
| Plasma | Highest Concentration |
| Liver | High Concentration |
| Kidney | Moderate Concentration |
| Lungs | Lower Concentration |
| Heart | Lower Concentration |
| Spleen | Lowest Concentration |
Metabolism
The metabolism of NA-TCVC is a critical determinant of its toxicity. It is formed from the metabolism of trichloroethylene and is further metabolized to reactive species.
Formation of NA-TCVC
Trichloroethylene undergoes conjugation with glutathione (GSH), primarily in the liver, to form S-(trichlorovinyl)glutathione (TCVG). TCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(trichlorovinyl)-L-cysteine (TCVC). TCVC is then N-acetylated by N-acetyltransferases to form NA-TCVC.
An In-depth Technical Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated analogue of a metabolite of the industrial solvent trichloroethylene (TCE). This document collates available safety information, handling procedures, and key physicochemical properties to ensure its safe and effective use in a research environment. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this guide draws upon the SDS for the non-deuterated N-Acetyl-L-cysteine and available data for the labeled compound.
Physicochemical Properties
This compound is primarily used as a labeled compound in biochemical research to trace and quantify the metabolic pathways of trichloroethylene and its byproducts.[1] The deuterium labeling allows for precise tracking using mass spectrometry.[1]
| Property | Value | Source |
| CAS Number | 1346616-95-2 | [1][2][3][4] |
| Molecular Formula | C₇H₅D₃Cl₃NO₃S | [1][2][4] |
| Molecular Weight | 295.59 g/mol | [1][4] |
| Melting Point | 150-153°C | [1][2] |
| Appearance | White to off-white solid/powder | [5][6] |
| Storage Condition | -20°C, stored in inert gas | [1] |
| Solubility | Soluble in water (with heating) | [6] |
Safety and Handling
Hazard Identification
Based on the SDS for N-Acetyl-L-cysteine, the primary hazard is serious eye irritation.[7]
-
Hazard Pictogram:

-
Signal Word: Warning
-
Hazard Statement: H319: Causes serious eye irritation.
Personal Protective Equipment (PPE) and Handling
Proper laboratory practices should be followed to minimize exposure.
| PPE | Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a particulate filter respirator (e.g., P1). |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and after handling the compound. Keep away from food and drink. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If inhaled | Move person into fresh air. |
| If swallowed | Immediately make victim drink water (two glasses at most). Consult a physician if you feel unwell. |
Storage and Stability
-
Storage: Store in a dry, cool, and well-ventilated place at -20°C.[1] Keep containers tightly closed. Protect from light.[8]
-
Stability: Stable under normal conditions.[5]
-
Incompatible Materials: Strong oxidizing agents, oxygen, metals, and butyl rubber.[5]
-
Conditions to Avoid: Avoid dust formation and excess heat.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]
Experimental Protocols & Research Context
This compound is a metabolite of trichloroethylene (TCE), a known human carcinogen.[9] Its deuterated form is invaluable for toxicology studies to understand the metabolic fate of TCE.[1] The metabolism of TCE involves its conjugation with glutathione (GSH), which is then further metabolized to S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) and subsequently N-acetylated.[9]
General Workflow for In Vitro Metabolism Studies
The following diagram illustrates a generalized workflow for using this compound as an internal standard in in vitro studies investigating TCE metabolism.
Caption: Workflow for TCE metabolism study using the deuterated standard.
Signaling Pathway Context: Trichloroethylene Metabolism
The formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a key step in the detoxification pathway of TCE. The following diagram outlines this metabolic process.
Caption: Metabolic pathway of Trichloroethylene (TCE).
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Handle uncleaned containers as you would the product itself.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers should always consult the most current safety information available from the supplier and adhere to all applicable institutional and governmental safety regulations. The information provided is based on the available data for N-Acetyl-L-cysteine and may not fully encompass all potential hazards of its deuterated analogue.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS#:1346616-95-2 | this compound | Chemsrc [chemsrc.com]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Acetyl- L -cysteine BioReagent, cell culture mammalian 616-91-1 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. goldbio.com [goldbio.com]
- 9. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
The Analyst's Compass: A Technical Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 for Advanced Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical standard N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a critical tool for the accurate quantification of its unlabeled counterpart, a key biomarker of exposure to the widespread environmental contaminant perchloroethylene (tetrachloroethylene, PERC). This document details the suppliers of this stable isotope-labeled standard, its chemical properties, and a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its application in biomonitoring studies. Furthermore, this guide illustrates the metabolic fate of perchloroethylene and a typical analytical workflow using the DOT language for clear visualization.
Sourcing and Specifications of this compound
The procurement of high-purity, well-characterized analytical standards is paramount for the integrity of quantitative bioanalytical studies. This compound is available from several reputable suppliers who specialize in reference materials for research and drug development. Below is a comparative summary of the product specifications from leading vendors. While a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment is typically provided upon purchase, the following table outlines the publicly available information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Distributor |
| Toronto Research Chemicals (TRC) | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | 2.5 mg, 25 mg[1] | Fisher Scientific[1], LGC Standards[2] |
| LGC Standards | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | 2.5 mg, 25 mg[2] | Direct |
| Clearsynth Labs Limited | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | Inquire | CPHI Online |
| KKL Med Inc. | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | Inquire | Direct |
Metabolic Pathway of Perchloroethylene
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a terminal metabolite of perchloroethylene, formed via the glutathione conjugation pathway. Understanding this metabolic route is crucial for interpreting biomonitoring data. The following diagram illustrates the key steps in the biotransformation of perchloroethylene to its urinary mercapturic acid metabolite.
Caption: Bioactivation of Perchloroethylene via Glutathione Conjugation.
Experimental Protocol: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in Urine by UPLC-MS/MS
The following protocol is adapted from a validated method for the simultaneous analysis of multiple volatile organic compound (VOC) metabolites in human urine, including N-Acetyl-S-(trichlorovinyl)-L-cysteine.[3] The use of this compound as an internal standard is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.
Materials and Reagents
-
N-Acetyl-S-(trichlorovinyl)-L-cysteine (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (control and study samples)
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Aliquoting: Transfer 100 µL of the clear urine supernatant to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in methanol) to each urine sample.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Sciex API 5500 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | To be optimized for specific instrument |
| MRM Transition (Internal Standard) | To be optimized for specific instrument |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using control urine samples spiked with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Visualizing the Analytical Workflow
The following diagram provides a clear, step-by-step visualization of the experimental workflow for the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in urine.
Caption: From Sample to Result: A Bioanalytical Workflow.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information to confidently source and utilize the this compound analytical standard in their studies. The detailed experimental protocol and visual aids are intended to facilitate the implementation of robust and reliable biomonitoring methods for assessing human exposure to perchloroethylene.
References
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers
Version: 1.0
Abstract
This technical guide provides comprehensive information on N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated stable isotope-labeled metabolite of the common environmental contaminant tetrachloroethylene (PERC). This document is intended for researchers, scientists, and drug development professionals, offering key data on its chemical properties, metabolic pathways, and associated toxicological mechanisms. Detailed experimental protocols for quantification and in vitro analysis are provided, alongside visual diagrams of relevant biological and analytical workflows to support advanced research in toxicology, pharmacology, and drug metabolism.
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) is a mercapturic acid and a key urinary metabolite of tetrachloroethylene (PERC), a widely used industrial solvent and environmental contaminant. The formation of NAcTCVC is a result of the glutathione conjugation pathway, a major route for the detoxification and elimination of xenobiotics.[1][2] The deuterated isotopologue, this compound (NAcTCVC-d3), serves as an essential internal standard for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry-based methods.[3] Understanding the metabolism and toxicity of PERC and its metabolites is critical for assessing human health risks associated with exposure. This guide details the properties of NAcTCVC-d3, its role in the broader metabolic scheme of PERC, and provides practical methodologies for its use in a research setting.
Compound Identification and Properties
This section summarizes the key chemical identifiers and physical properties for both the deuterated and non-deuterated forms of N-Acetyl-S-(trichlorovinyl)-L-cysteine.
| Property | This compound | N-Acetyl-S-(trichlorovinyl)-L-cysteine |
| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine; N-Ac-TCVC-d3 | N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine; N-Ac-TCVC |
| CAS Number | 1346616-95-2[1][4][5][6][7] | 111348-61-9[1][2][6][8][9][10] |
| Molecular Formula | C₇H₅D₃Cl₃NO₃S[1][6] | C₇H₈Cl₃NO₃S[8][10][11] |
| Molecular Weight | 295.59 g/mol [1][6][7] | 292.57 g/mol [8][11] |
| Melting Point | 150-153°C[7] | Not available |
| Appearance | Solid[2][9] | Solid |
Metabolism and Mechanism of Toxicity
N-Acetyl-S-(trichlorovinyl)-L-cysteine is the final product of the glutathione (GSH) conjugation pathway for tetrachloroethylene. This pathway, while primarily a detoxification route, is also responsible for the bioactivation of PERC into a potent nephrotoxin.
The metabolic process begins in the liver, where PERC is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5][12] The resulting conjugate, S-(1,2,2-trichlorovinyl)glutathione (TCVG), is transported to the kidneys.[4][5] In the renal proximal tubules, TCVG is sequentially metabolized by γ-glutamyltranspeptidase (GGT) and dipeptidases to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[5][13]
TCVC has two primary fates: it can be N-acetylated by N-acetyltransferases to form the less toxic and readily excretable mercapturic acid, NAcTCVC, or it can be bioactivated by the enzyme cysteine conjugate β-lyase (CCBL).[5] The action of β-lyase cleaves the C-S bond, generating a reactive and unstable thiol that is a potent nephrotoxin and mutagen, leading to selective necrosis of the proximal tubules.[5][14] While NAcTCVC is the detoxification product, it can be deacetylated back to the toxic TCVC, creating a dynamic equilibrium that influences the overall toxicity.[7]
Quantitative Data
The use of a stable isotope-labeled internal standard like NAcTCVC-d3 is crucial for accurate quantification. The following table summarizes reported limits of quantitation (LOQ) for the non-deuterated analyte in various biological matrices using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method in mice treated with PERC.
| Matrix | Limit of Quantitation (LOQ) |
| Liver | 1-2.5 pmol/g |
| Kidney | 1-10 pmol/g |
| Serum | 1-2.5 pmol/mL |
| Urine | 2.5-5 pmol/mL |
| Data derived from a study on mice treated orally with PERC.[1] |
Additionally, a study on workers occupationally exposed to 1,1,2-trichloroethene, a related compound, reported urinary concentrations of the analogous metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, in the range of 2.8-3.8 µmol/L.[7]
Experimental Protocols
Protocol for Quantification of NAcTCVC in Biological Samples via LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of NAcTCVC in biological samples (e.g., urine, plasma, tissue homogenate) using NAcTCVC-d3 as an internal standard.
1. Sample Preparation: a. To a 50 µL aliquot of the biological sample (e.g., urine, serum, or tissue homogenate supernatant), add 100 µL of chilled acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 0.1 µM).[4] b. Vortex the mixture vigorously for 1 minute to precipitate proteins. c. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein. d. Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Analysis: a. Chromatography: Perform separation on a reverse-phase HPLC column (e.g., C18) with a gradient elution.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient to separate the analyte from matrix components. b. Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification.
MRM Transitions (example for related Ac-DCVC): For the analyte, monitor transitions such as m/z 256.0 → 126.9.[15] The specific transitions for NAcTCVC should be optimized empirically. For NAcTCVC-d3, the parent ion will be shifted by +3 Da. c. Quantification: Construct a calibration curve using known concentrations of NAcTCVC spiked into a blank matrix. Quantify the unknown samples by calculating the peak area ratio of the analyte to the internal standard (NAcTCVC-d3) and interpolating from the calibration curve.
Workflow for sample preparation and LC-MS/MS analysis. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of NAcTCVC or its parent compounds on a relevant cell line (e.g., human kidney proximal tubule cells like HK-2, or liver cells like HepG2).
1. Cell Culture and Seeding: a. Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂). b. Seed cells into a 96-well microtiter plate at a density of approximately 3,000-10,000 cells per well in 100 µL of culture medium.[6][16] c. Allow cells to adhere and grow for 24 hours.
2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., NAcTCVC) in culture medium. b. Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include untreated control wells (medium only) and vehicle control wells if applicable. c. Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
3. Cell Viability Measurement (MTT Assay): a. After the incubation period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate. c. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16] d. Gently shake the plate to ensure complete dissolution. e. Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Conclusion
This compound is an indispensable tool for researchers investigating the metabolic fate and toxicological impact of tetrachloroethylene. Its use as an internal standard enables precise and reliable quantification of the NAcTCVC metabolite, facilitating pharmacokinetic studies and human exposure assessments. The information and protocols presented in this guide offer a foundational resource for designing and executing experiments aimed at elucidating the mechanisms of PERC-induced nephrotoxicity and improving human health risk characterization.
References
- 1. Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Trichloroethylene: A Comparative Analysis in Humans and Rats
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of trichloroethylene (TCE), a prevalent environmental contaminant, in both human and rat models. Understanding the biotransformation of TCE is critical for assessing its toxicity and carcinogenic potential, and for developing effective risk assessment strategies and potential therapeutic interventions. This document details the primary metabolic pathways, presents quantitative data on metabolite formation, outlines experimental protocols for studying TCE metabolism, and provides visual representations of the key processes.
Introduction
Trichloroethylene (TCE) is a volatile organic compound widely used as an industrial solvent and degreasing agent. Its presence in the environment, particularly in groundwater, has raised significant public health concerns. The toxicity of TCE is largely attributed to its complex metabolism, which generates a variety of reactive and stable metabolites. This guide focuses on the two major metabolic pathways of TCE: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation, highlighting the similarities and differences between human and rat metabolism.
Metabolic Pathways of Trichloroethylene
TCE metabolism is a multifaceted process that occurs primarily in the liver, with subsequent processing of some metabolites in the kidneys.[1] The two principal pathways are detailed below.
Cytochrome P450 (CYP)-Dependent Oxidation
The predominant pathway for TCE metabolism is oxidation, primarily catalyzed by the cytochrome P450 mixed-function oxidase system, with CYP2E1 being a key enzyme in both humans and rats.[2] This pathway leads to the formation of several metabolites, some of which are associated with liver and lung toxicity.[3]
The initial step involves the formation of an unstable intermediate, TCE-epoxide, which rapidly rearranges to form chloral hydrate. Chloral hydrate is then further metabolized via two main routes:
-
Oxidation: Chloral hydrate is oxidized to trichloroacetic acid (TCA) by aldehyde dehydrogenase.
-
Reduction: Chloral hydrate is reduced to trichloroethanol (TCOH) by alcohol dehydrogenase. TCOH can then be conjugated with glucuronic acid to form trichloroethanol glucuronide (TCOG).
Dichloroacetic acid (DCA) is another metabolite formed through the CYP-dependent pathway, although its formation is considered a minor route.[2]
Glutathione (GSH) Conjugation
A smaller fraction of TCE is metabolized through direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1] This pathway is of particular toxicological significance as it leads to the formation of nephrotoxic metabolites.
The initial product of this pathway is S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is transported to the kidneys where it is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] DCVC is a key intermediate that can be bioactivated by the enzyme β-lyase to form a reactive thiol, which is believed to be responsible for the observed kidney toxicity.[3] Alternatively, DCVC can be N-acetylated to form the less toxic mercapturic acid, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is then excreted in the urine.[4]
Quantitative Data on Trichloroethylene Metabolism
The following tables summarize key quantitative data on the metabolism of TCE in humans and rats, providing a basis for interspecies comparison.
Table 1: Kinetic Parameters of Trichloroethylene Metabolism in Human and Rat Liver Microsomes
| Species | Pathway | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | Oxidative | CYP2E1 | 8 - 15 | 0.8 - 1.6 | [2] |
| Glutathione Conjugation | GST | 22.7 - 333 | 4.27 - 8.77 | [5] | |
| Rat | Oxidative | CYP2E1 | 7 - 12 | 2.5 - 4.0 | [2] |
| Glutathione Conjugation | GST | Data not readily available in a comparable format | Data not readily available in a comparable format |
Note: Kinetic parameters can vary depending on the specific experimental conditions and the individual genetic polymorphisms.
Table 2: In Vivo Metabolite Concentrations Following Trichloroethylene Exposure
| Species | Exposure Route & Dose | Sample | Metabolite | Concentration | Reference |
| Human | Inhalation (100 ppm, 4h) | Blood | DCVG | 1 - 50 nmol/mL | [6] |
| Occupational Exposure | Urine | NAcDCVC | Detectable | [4] | |
| Rat | Oral Gavage (2, 5, or 15 mmol/kg) | Liver, Kidney | DCVG, DCVC | Detected, dose- and time-dependent | [7] |
| Oral Gavage (200 mg/kg) | Urine (72h) | TCA, TCOH, TCOG | 88.9 - 93.5% of excreted radioactivity | [8] | |
| Oral Gavage (200 mg/kg) | Urine (72h) | DCA | 0.1 - 2.0% of excreted radioactivity | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic fate of TCE.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is designed to determine the kinetic parameters of TCE metabolism by CYP enzymes in liver microsomes.
Materials:
-
Liver microsomes (human or rat)
-
Trichloroethylene (TCE)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Gas-tight vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of liver microsomes in a gas-tight vial.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of TCE to the vial.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of metabolites (e.g., chloral hydrate, TCOH) in the reaction mixture using a validated GC-MS method.
-
Perform the assay with a range of TCE concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
In Vivo Animal Study of Trichloroethylene Metabolism
This protocol outlines a typical in vivo study in rats to investigate the distribution and excretion of TCE and its metabolites.
Animals:
-
Male Fischer 344 rats (or other appropriate strain)
Materials:
-
Trichloroethylene (TCE)
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for metabolite analysis (e.g., GC-MS, LC-MS/MS)
Procedure:
-
Acclimate the rats to the experimental conditions and house them individually in metabolic cages.
-
Administer a single dose of TCE in the vehicle to the rats via oral gavage or another relevant route of exposure. A control group should receive the vehicle only.
-
Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
At the end of the study period, anesthetize the animals and collect blood and tissue samples (e.g., liver, kidney).
-
Process the biological samples (urine, blood, tissue homogenates) for the analysis of TCE and its metabolites using validated analytical methods such as GC-MS for volatile compounds and LC-MS/MS for non-volatile metabolites like NAcDCVC.[1][9]
-
Quantify the concentrations of TCE and its metabolites in each sample to determine the pharmacokinetic profile and the extent of metabolism through different pathways.
Visualizations of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of TCE and a typical experimental workflow.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Tissue Distribution of Orally Administered Trichloroethylene in Male and Female Rats: Identification of Glutathione- and Cytochrome P450-Derived Metabolites in Liver, Kidney, Blood and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, elimination and metabolism of trichloroethylene: a quantitative comparison between rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Trichloroethylene Metabolites in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen. Understanding its metabolic fate is crucial for assessing exposure, predicting toxicity, and developing potential therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of key TCE metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for researchers in toxicology, environmental health, and drug development.
TCE is primarily metabolized in the body through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1][2][3][4] The CYP-dependent pathway, which is quantitatively dominant, leads to the formation of metabolites such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol (TCOH).[1][2][3] The GSH conjugation pathway, although a minor route, produces reactive intermediates like S-(1,2-dichlorovinyl)glutathione (DCVG), which is further processed to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).[1][5] These GSH-derived metabolites are particularly implicated in TCE-induced nephrotoxicity.
Metabolic Pathway of Trichloroethylene
The metabolic conversion of TCE is a complex process involving multiple enzymatic steps in different tissues, primarily the liver and kidneys.[1][2] The two major pathways, CYP-oxidation and GSH-conjugation, result in a variety of metabolites that can be used as biomarkers of exposure and effect.
References
- 1. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichloroethylene Toxicity: Biological fate of trichloroethylene | Environmental Medicine | ATSDR [archive.cdc.gov]
- 3. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ac-TCVC Analysis in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) is a urinary metabolite of tetrachloroethylene and trichloroethylene, common environmental and occupational contaminants. As a product of the glutathione conjugation pathway, N-Ac-TCVC serves as a critical biomarker for assessing exposure to these toxic compounds and understanding their metabolic activation into nephrotoxic and potentially carcinogenic species. Accurate and reliable quantification of N-Ac-TCVC in human urine is therefore essential for toxicological studies, risk assessment, and the development of therapeutic interventions.
This document provides a detailed protocol for the analysis of N-Ac-TCVC in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of N-Ac-TCVC Formation
Trichloroethylene undergoes metabolic activation through two primary pathways: cytochrome P450 oxidation and glutathione S-transferase (GST)-mediated conjugation. The latter is responsible for the formation of N-Ac-TCVC. This pathway involves the initial conjugation of trichloroethylene with glutathione to form S-(1,2,2-trichlorovinyl)glutathione (TCVG). TCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). Finally, TCVC is N-acetylated by N-acetyltransferase to form the stable and excretable mercapturic acid, N-Ac-TCVC.
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of N-Ac-TCVC in human urine samples by LC-MS/MS.
Sample Collection and Storage
-
Collection: Collect mid-stream urine samples in sterile polypropylene containers.
-
Storage: Immediately after collection, freeze samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Materials and Reagents
-
N-Ac-TCVC analytical standard
-
Isotopically labeled internal standard (e.g., N-Ac-TCVC-d3)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes and vials
Sample Preparation
The following workflow outlines the steps for preparing urine samples for LC-MS/MS analysis.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at approximately 3,000 x g for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: Transfer an aliquot (e.g., 1 mL) of the clear supernatant to a clean tube. Spike the sample with an appropriate amount of the isotopically labeled internal standard solution.
-
Acidification: Acidify the urine sample to a pH of approximately 3 by adding a small volume of formic acid. This step is crucial for efficient extraction of the acidic N-Ac-TCVC molecule.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic compounds.
-
Elute N-Ac-TCVC with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial LC mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for N-Ac-TCVC.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Ac-TCVC and its internal standard must be optimized.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of N-Ac-TCVC. These values may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte and IS specific |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of the biomarker N-Ac-TCVC in human urine using LC-MS/MS. The presented workflow, from sample collection to data analysis, along with the provided quantitative performance metrics, offers a robust framework for researchers and scientists in the fields of toxicology, environmental health, and drug development. Adherence to this standardized protocol will facilitate the generation of high-quality, reproducible data for a better understanding of trichloroethylene exposure and its health implications.
Application Notes and Protocols for the Sample Preparation of N-Acetyl-S-(trichlorovinyl)-L-cysteine from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid derivative and a metabolite of the industrial solvent trichloroethylene (TCE). Monitoring its concentration in biological matrices such as plasma is crucial for toxicological studies and for assessing exposure to TCE. This document provides detailed application notes and protocols for the sample preparation of NA-TCVC from plasma for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described are based on established methods for similar analytes, including N-acetylcysteine (NAC) and other chlorinated S-cysteine conjugates.
General Considerations for Sample Handling
Proper collection and handling of plasma samples are critical to ensure the integrity of the analyte.
-
Anticoagulant: Use tubes containing heparin or EDTA to collect whole blood.
-
Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[1]
-
Storage: Immediately after separation, store the plasma samples at -80°C until analysis to minimize degradation of the analyte.
Recommended Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a widely used, straightforward, and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis. Two common precipitating agents are acetonitrile and trichloroacetic acid.
Protocol 1: Protein Precipitation with Acetonitrile
This is a common method for the extraction of small molecules from plasma.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC or LC-MS grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm) or filter vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to ACN).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a filter vial.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Protein Precipitation with Trichloroacetic Acid (TCA)
TCA is a strong acid that effectively precipitates proteins. This method has been shown to enhance the extraction recovery for N-acetylcysteine.[2]
Materials:
-
Plasma samples
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm) or filter vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 100 µL of 10% TCA solution (a 1:1 ratio).
-
Vortex the mixture vigorously for 30-60 seconds.
-
Allow the mixture to stand for 10 minutes at 4°C to allow for complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a filter vial.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of N-acetylcysteine and related compounds in plasma using protein precipitation followed by LC-MS/MS. Specific data for NA-TCVC is limited in the literature; therefore, these values should be considered as a reference for method development and validation.
| Parameter | Acetonitrile Precipitation | Trichloroacetic Acid Precipitation | Reference Compound | Citation |
| Recovery | >80% | Enhanced Recovery | Drug Cocktail | [3] |
| Intra-day Precision (RSD) | <6% | - | Drug Cocktail | [3] |
| Inter-day Precision (RSD) | <15% | 8.7-13.4% | N-acetylcysteine | [4] |
| Limit of Quantification (LOQ) | - | 50 ng/mL | N-acetylcysteine | [4] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine in Environmental Water Samples
Introduction
N-acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a metabolite of the common environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PERC).[1][2][3] TCE is a prevalent groundwater contaminant, and both parent compounds are suspected to have various toxic effects.[1][4] The presence of NA-TCVC in environmental water samples can serve as an indicator of contamination by these volatile organic compounds and their degradation pathways. This application note provides a detailed protocol for the extraction and quantification of NA-TCVC from environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method employs solid-phase extraction to isolate and concentrate NA-TCVC from large volume water samples. The analyte is then separated from matrix interferences using reversed-phase high-performance liquid chromatography (HPLC) and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Water Sample Collection and Preservation
Proper sample collection is crucial for accurate analysis.
-
Sampling: Collect water samples in amber glass bottles to prevent photodegradation.[5]
-
Preservation: For biolabile compounds, acidification to a pH < 2 with an appropriate acid (e.g., hydrochloric acid) and refrigeration at 4°C are often sufficient to preserve the sample for a few days.[6] It is recommended to analyze the samples as soon as possible after collection.[7]
Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Allow water samples to equilibrate to room temperature.
-
Filter the samples through a 0.45 µm glass fiber filter to remove particulate matter.
-
If not already preserved, acidify the sample to pH 2-3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge with 6 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized. Based on similar compounds, positive mode is a reasonable starting point.[8]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for NA-TCVC need to be determined by infusing a standard solution. For a related compound, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (Ac-DCVC), the transition m/z 256.0 → 126.9 was used.[4] For NA-TCVC (C7H8Cl3NO3S, MW: 292.57), precursor and product ions will need to be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Quality Control
-
Method Blank: Analyze a method blank (reagent water) with each batch of samples to check for contamination.
-
Matrix Spike: Spike a known concentration of NA-TCVC into a real water sample to assess matrix effects and recovery.
-
Calibration Curve: Prepare a calibration curve using a series of standard solutions of NA-TCVC in the reconstitution solvent.
Data Presentation
Table 1: LC-MS/MS Parameters for NA-TCVC Analysis (Hypothetical Optimized Parameters)
| Parameter | Value |
| Chromatography | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined (e.g., [M+H]+) |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
| Dwell Time (ms) | 100 |
Table 2: Method Performance Data (Illustrative)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/L |
| Limit of Quantitation (LOQ) | 0.3 ng/L |
| Linearity (R²) | >0.99 |
| Recovery (%) | 85-105% |
| Precision (%RSD) | <15% |
Visualizations
Caption: Experimental workflow for NA-TCVC analysis in water.
Caption: Formation pathway of NA-TCVC in the environment.
References
- 1. N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-acetyl-S-(trichlorovinyl)-L-Cysteine - Amino Acids - CAT N°: 35086 [bertin-bioreagent.com]
- 4. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 in Biological Matrices
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine (TCVC) is a metabolite of the industrial solvent perchloroethylene (PERC), a compound of toxicological interest. Accurate quantification of its deuterated analog, N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (d3-TCVC), is essential for its use as an internal standard in mass spectrometry-based bioanalytical methods. This application note provides a detailed protocol for the development of a standard curve for d3-TCVC using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled compound as an internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3]
Principle
The method described herein is based on the principle of stable isotope dilution analysis. A known concentration of the deuterated internal standard (d3-TCVC) is added to calibration standards of the non-labeled analyte (TCVC) of known concentrations. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a standard curve. This curve is subsequently used to determine the concentration of TCVC in unknown samples.
Experimental Protocols
1. Materials and Reagents
-
N-Acetyl-S-(trichlorovinyl)-L-cysteine (TCVC) reference standard
-
This compound (d3-TCVC) internal standard
-
Human plasma (or other relevant biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions
-
TCVC Stock Solution (1 mg/mL): Accurately weigh and dissolve TCVC in methanol.
-
d3-TCVC Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d3-TCVC in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the TCVC stock solution in methanol to create calibration standards. Prepare a working solution of d3-TCVC at an appropriate concentration in methanol.
3. Preparation of Calibration Standards
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the TCVC working solutions to achieve a desired concentration range. A typical calibration curve consists of a blank sample (matrix with no analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels.[4]
4. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of each calibration standard and quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of the d3-TCVC internal standard working solution to each tube (except for the blank).
-
Vortex the samples for 30 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A suitable HPLC or UPLC system with a C18 analytical column.
-
Mobile Phase: A gradient elution is typically employed using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI).
Note: The specific mass transitions (precursor and product ions) and collision energies for TCVC and d3-TCVC must be optimized.
Data Presentation
Table 1: Example Calibration Curve Data for TCVC
| Standard Concentration (ng/mL) | TCVC Peak Area | d3-TCVC Peak Area | Peak Area Ratio (TCVC/d3-TCVC) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 5,234 | 101,567 | 0.0515 | 1.05 | 105.0 |
| 2.50 | 13,123 | 102,345 | 0.1282 | 2.45 | 98.0 |
| 5.00 | 25,987 | 100,987 | 0.2573 | 5.10 | 102.0 |
| 10.0 | 51,567 | 101,234 | 0.5094 | 9.95 | 99.5 |
| 25.0 | 128,987 | 102,567 | 1.2576 | 25.3 | 101.2 |
| 50.0 | 255,432 | 101,876 | 2.5072 | 49.8 | 99.6 |
| 100.0 | 510,987 | 102,111 | 5.0042 | 100.5 | 100.5 |
Table 2: Quality Control Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 3.00 | 2.95 | 98.3 | 4.5 |
| Medium | 30.0 | 30.8 | 102.7 | 3.2 |
| High | 80.0 | 79.2 | 99.0 | 2.8 |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5][6][7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.[4]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and precision should not exceed 15% RSD (20% for LLOQ).[5]
-
Calibration Curve: The linearity of the relationship between the peak area ratio and concentration should be demonstrated with a correlation coefficient (r²) ≥ 0.99.[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be reliably quantified with acceptable accuracy and precision.[9]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizations
Caption: Experimental workflow for developing a standard curve for TCVC using d3-TCVC.
Caption: Key parameters and acceptance criteria for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. LC/MS/MS Analysis of Vitamin D3 by the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Ac-TCVC-d3 in Human Biomonitoring of Trichloroethylene (TCE)
Application Note AN2025-12-28
Introduction
Trichloroethylene (TCE) is a widespread environmental and occupational contaminant, classified as a human carcinogen. Biomonitoring of TCE exposure is crucial for assessing health risks in exposed populations. While several metabolites of TCE can be measured, N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) has emerged as a specific and reliable biomarker of the glutathione (GSH) conjugation pathway of TCE metabolism. This pathway is of particular toxicological significance as it can lead to the formation of reactive and nephrotoxic metabolites. The use of a stable isotope-labeled internal standard, N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3), is essential for accurate and precise quantification of N-Ac-TCVC in human urine by isotope dilution mass spectrometry.
Principle
This application note describes a sensitive and selective method for the quantitative analysis of N-Ac-TCVC in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates N-Ac-TCVC-d3 as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. Urine samples are prepared by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The extracted samples are then analyzed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode.
Application
This method is intended for researchers, scientists, and public health professionals involved in:
-
Human biomonitoring studies: Assessing TCE exposure in occupational cohorts and the general population.
-
Toxicological research: Investigating the metabolism and toxicity of TCE.
-
Drug development: Evaluating the potential for drug interactions with TCE metabolism pathways.
-
Environmental health risk assessment: Linking environmental TCE exposure to internal dose.
Experimental Protocols
Sample Collection and Storage
-
Sample Type: First morning void or spot urine samples.
-
Collection Container: Polypropylene containers.
-
Storage: Samples should be stored at -20°C or lower as soon as possible after collection and until analysis to minimize degradation of the analyte.
Reagents and Materials
-
N-Ac-TCVC analytical standard
-
N-Ac-TCVC-d3 internal standard
-
LC-MS/MS grade water, methanol, and acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)
-
Centrifuge tubes
-
Autosampler vials
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Samples: Thaw frozen urine samples at room temperature.
-
Spike with Internal Standard: To 1 mL of urine, add a known amount of N-Ac-TCVC-d3 solution (concentration to be optimized based on expected analyte levels).
-
Acidify: Acidify the urine sample by adding formic acid to a final concentration of 0.1-1% (v/v).
-
Condition SPE Cartridge: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.
-
Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash Cartridge: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Elute Analyte: Elute the N-Ac-TCVC and N-Ac-TCVC-d3 from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol or acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of N-Ac-TCVC from potential interferences. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B, followed by a re-equilibration step.
-
Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is typically used for the analysis of N-acetylated cysteine conjugates.
-
MRM Transitions: The specific precursor-to-product ion transitions for N-Ac-TCVC and N-Ac-TCVC-d3 should be optimized on the specific mass spectrometer being used. The following are suggested transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Ac-TCVC | 292.0 | 163.0 |
| N-Ac-TCVC-d3 | 295.0 | 166.0 |
-
Data Acquisition and Processing: Data should be acquired in MRM mode. The peak areas of the analyte and internal standard are used to calculate the concentration of N-Ac-TCVC in the samples based on a calibration curve.
Calibration and Quality Control
-
Calibration Curve: A calibration curve should be prepared by spiking known amounts of N-Ac-TCVC into a blank matrix (e.g., synthetic urine or pooled urine from unexposed individuals) and processing these standards alongside the unknown samples. The curve should cover the expected range of concentrations in the study samples.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.
Data Presentation
The following table summarizes hypothetical quantitative data from a biomonitoring study of workers occupationally exposed to TCE. The data is presented to illustrate the expected range of N-Ac-TCVC concentrations.
| Exposure Group | n | Mean Urinary N-Ac-TCVC (µg/g creatinine) | Median Urinary N-Ac-TCVC (µg/g creatinine) | Range of Urinary N-Ac-TCVC (µg/g creatinine) |
| Control (Unexposed) | 50 | < LOD | < LOD | < LOD - 5.0 |
| Low Exposure | 100 | 15.2 | 12.5 | 5.0 - 45.8 |
| High Exposure | 100 | 85.7 | 78.9 | 25.6 - 250.3 |
| LOD: Limit of Detection |
Mandatory Visualizations
TCE Metabolism and Biomarker Formation
The following diagram illustrates the metabolic pathway of TCE leading to the formation of the urinary biomarker N-Ac-TCVC.
Caption: Metabolic pathway of TCE to N-Ac-TCVC.
Experimental Workflow for N-Ac-TCVC Analysis
The diagram below outlines the key steps in the analytical workflow for the quantification of N-Ac-TCVC in human urine.
Caption: Analytical workflow for urinary N-Ac-TCVC.
Application Notes and Protocols for the Detection of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 by Mass Spectrometry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NATVC-d3) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of related N-acetylated cysteine conjugates.
Introduction
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of the industrial solvent trichloroethylene, a potent nephrotoxicant. Monitoring its levels in biological systems is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability during sample preparation and analysis, ensuring accurate and precise results.
This document details the predicted mass spectrometry parameters, a generalized sample preparation protocol, and liquid chromatography conditions for the detection of NATVC-d3.
Mass Spectrometry Parameters
The following table summarizes the predicted multiple reaction monitoring (MRM) parameters for this compound. These parameters are derived from the known fragmentation of similar molecules, such as N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine[1] and N-acetylcysteine-d3[2][3][4]. Optimization of these parameters on the specific mass spectrometer being used is essential for achieving the best sensitivity and selectivity.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Ionization Mode |
| This compound | Predicted: ~293.0 | Predicted: ~130.0 | To be optimized | Positive Electrospray Ionization (ESI) |
| N-Acetyl-S-(trichlorovinyl)-L-cysteine (Analyte) | Predicted: ~290.0 | Predicted: ~127.0 | To be optimized | Positive Electrospray Ionization (ESI) |
Note: The precursor ion mass for the trichlorovinyl compound is predicted based on the dichlorovinyl analog (m/z 256.0) with the addition of one chlorine atom (~34 Da). The d3-labeled compound will have a mass shift of +3 Da. The product ion is predicted based on the common fragmentation pattern leading to the loss of the cysteine side chain.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol is a general guideline for the extraction of N-acetylated cysteine conjugates from plasma.[2][5][6]
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.
-
Reduction of Disulfides (for total analyte measurement):
-
Internal Standard Spiking: Add the this compound internal standard solution to each sample.
-
Protein Precipitation:
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reversed-phase C18 column is typically suitable for the separation of N-acetylated cysteine conjugates.[2]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[2]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. The specific gradient should be optimized for the best peak shape and separation from matrix components.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine using a deuterated internal standard.
Signaling Pathway (Conceptual)
The formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a part of the metabolic pathway of trichloroethylene. The following diagram provides a simplified overview of this process.
References
- 1. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Separation of Trichloroethylene Metabolites by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of major trichloroethylene (TCE) metabolites using liquid chromatography (LC), primarily coupled with tandem mass spectrometry (MS/MS). The methodologies outlined are applicable for the analysis of these compounds in biological matrices such as plasma, serum, and urine.
Introduction
Trichloroethylene (TCE) is a widespread environmental contaminant and industrial solvent. Its toxicity is largely attributed to its complex metabolism, which occurs via two primary pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1] The oxidative pathway produces metabolites such as chloral hydrate, trichloroethanol (TCOH), and trichloroacetic acid (TCA), while the GSH conjugation pathway leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).[1][2][3] Accurate and sensitive measurement of these metabolites is crucial for toxicological studies, biomarker discovery, and risk assessment.[4][5] While gas chromatography (GC) has traditionally been used, LC-MS/MS offers a robust and sensitive platform for the simultaneous analysis of both volatile and non-volatile TCE metabolites.[6][7][8]
Metabolic Pathways of Trichloroethylene
The metabolic fate of TCE is complex, involving multiple enzymatic steps and leading to a variety of stable and reactive metabolites. Understanding these pathways is essential for interpreting analytical results.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of major TCE metabolites. These parameters can serve as a starting point for method development and should be optimized for the specific instrumentation used.
| Metabolite | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Trichloroacetic Acid | TCA | 161 | 117 | Negative |
| Dichloroacetic Acid | DCA | 127 | 83 | Negative |
| S-(1,2-dichlorovinyl)glutathione | DCVG | 402.0 | 272.9 | Positive |
| S-(1,2-dichlorovinyl)-L-cysteine | DCVC | 227.9 | 129.0 | Positive |
| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | NAcDCVC | 256 | 127 | Negative |
Experimental Protocols
Two primary protocols are presented below. Protocol 1 is optimized for the simultaneous analysis of glutathione-pathway metabolites. Protocol 2 is tailored for the analysis of acidic metabolites (TCA and DCA).
Protocol 1: UPLC-MS/MS for Glutathione Conjugates (DCVG, DCVC, NAcDCVC)
This method is adapted from established procedures for the analysis of TCE's glutathione conjugation metabolites in biological matrices like serum.[2][4][5][9]
1. Sample Preparation (from Serum)
-
To a 50 µL serum sample, add 100 µL of chilled acetonitrile containing appropriate internal standards (e.g., isotopically labeled DCVG, DCVC, and NAcDCVC).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Instrument: UPLC system (e.g., Agilent 1290 Infinity II or equivalent).[2]
-
Column: ZORBAX SSHD Eclipse Plus C18 (3.0 x 50 mm, 1.8 µm) with a guard column.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.[2]
-
Gradient Program:
-
0-1 min: 20% B
-
1-3 min: Linear gradient from 20% to 90% B
-
3-4 min: Linear gradient to 98% B
-
4-4.2 min: Return to 20% B
-
4.2-7 min: Re-equilibration at 20% B.[2]
-
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).[2]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes as required for different analytes.
-
Scan Type: Scheduled Multiple Reaction Monitoring (MRM).
-
Optimization: Optimize collision energies and other source parameters for each analyte and internal standard to achieve maximum sensitivity.
Protocol 2: HPLC-MS/MS for Acidic Metabolites (TCA and DCA)
This protocol is designed for the analysis of the acidic metabolites TCA and DCA, which can be challenging to retain on standard reversed-phase columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often effective for these polar compounds.[10]
1. Sample Preparation (from Serum or Urine)
-
To 50 µL of sample, add internal standards (e.g., difluoroacetic acid for DCA and trifluoroacetic acid for TCA).[11]
-
Perform protein precipitation by adding 100 µL of cold acetonitrile, vortexing, and centrifuging.
-
Alternatively, for cleaner samples, perform a liquid-liquid extraction:
2. Liquid Chromatography Conditions
-
Instrument: HPLC or UPLC system.
-
Column: A HILIC column is recommended for optimal retention of DCA and TCA. Alternatively, a YMC ODS-AQ analytical column (150 x 2 mm, 3 µm) can be used.[12]
-
Mobile Phase: An isocratic mobile phase containing a high percentage of organic solvent (e.g., 90% acetonitrile) with an aqueous buffer (e.g., ammonium formate) is typical for HILIC. Adjust pH to optimize separation.[11]
-
Flow Rate: 200 µL/min.[12]
-
Column Temperature: 30°C.
-
Injection Volume: 15 µL.[12]
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: ESI operated in negative ion mode.[11]
-
Scan Type: MRM.
-
Key Transitions:
-
Optimization: As with Protocol 1, optimize all relevant MS parameters.
Experimental Workflow
The general workflow for the analysis of TCE metabolites in biological samples involves several key stages, from sample collection to data analysis.
Conclusion
The liquid chromatography methods described provide a sensitive and specific approach for the determination of key trichloroethylene metabolites. The choice between reversed-phase and HILIC chromatography depends on the specific metabolites of interest. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. These protocols serve as a robust foundation for researchers in toxicology and drug development to further investigate the metabolic profile and biological effects of trichloroethylene.
References
- 1. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine | Semantic Scholar [semanticscholar.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. forensicrti.org [forensicrti.org]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
Application Note: Solid-Phase Extraction Protocol for N-Acetyl-S-(1,2,3,4-tetrachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC) from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-S-(1,2,3,4-tetrachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC) is a mercapturic acid derivative and a potential biomarker of exposure to certain chlorinated compounds. Accurate quantification of N-Ac-TCVC in biological matrices such as urine and plasma is crucial for toxicological and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of N-Ac-TCVC from biological matrices. The method is based on reversed-phase retention using a C18 sorbent, which is effective for trapping mercapturic acids from aqueous samples.[1][3]
Principle of the Method
Mercapturic acids are metabolites formed by the conjugation of electrophilic compounds with glutathione, followed by enzymatic processing.[2] N-Ac-TCVC, being a mercapturic acid, possesses both polar (N-acetyl and carboxylic acid groups) and non-polar (tetrachlorobutadienyl moiety) characteristics. The protocol utilizes a C18 reversed-phase SPE cartridge. The biological sample is first acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar C18 sorbent.[4] Interferences are removed with a weak organic wash, and the analyte is subsequently eluted with a strong organic solvent. This procedure effectively cleans up and concentrates the N-Ac-TCVC from the complex biological matrix, making it suitable for sensitive LC-MS/MS analysis.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents:
-
SPE Cartridges: C18, 100 mg, 3 mL (or similar)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Internal Standard (IS): A stable isotope-labeled analog of N-Ac-TCVC (e.g., ¹³C, D-labeled) is recommended for optimal quantification.[4]
-
Biological Matrix: Urine or plasma, collected and stored at -20°C or lower until analysis.
Sample Pre-treatment:
-
Thaw biological samples (urine or plasma) on ice.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.[3]
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike the sample with an appropriate amount of internal standard.
-
Acidify the sample by adding 50 µL of formic acid (final pH ~3). Vortex for 10 seconds. This step is crucial for ensuring the analyte is in a neutral form for efficient retention on the C18 sorbent.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 3 mL of deionized water with 0.1% formic acid through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample (1 mL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate of approximately 1 mL/minute to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove polar interferences.
-
Follow with a second wash using 3 mL of 5% methanol in deionized water (containing 0.1% formic acid) to remove less polar interferences.
-
-
Elution:
-
Elute the N-Ac-TCVC from the cartridge with 2 x 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Data Presentation
The following table summarizes the expected performance characteristics of the SPE method for N-Ac-TCVC based on published data for similar mercapturic acids.[3][4]
| Parameter | Urine | Plasma |
| Recovery | > 90% | > 85% |
| Matrix Effect | < 15% | < 20% |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.1 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 10% | < 15% |
Visualization
SPE Workflow Diagram:
The following diagram illustrates the key steps in the solid-phase extraction protocol for N-Ac-TCVC.
Caption: SPE Workflow for N-Ac-TCVC Extraction.
Conclusion
This application note provides a robust and reliable solid-phase extraction protocol for the determination of N-Ac-TCVC in biological matrices. The use of a C18 reversed-phase sorbent with an optimized sample pre-treatment and SPE procedure allows for high recovery and effective removal of matrix interferences. This method is suitable for researchers and scientists in the fields of toxicology, pharmacology, and clinical chemistry requiring accurate quantification of this important biomarker.
References
- 1. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of four mercapturic acids in human urine using solid phase extraction and liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Methods for GC-MS Analysis of Trichloroethylene (TCE) Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen. Monitoring its metabolites is crucial for toxicological studies, risk assessment, and understanding its metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of TCE metabolites. However, many of these metabolites, such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol (TCEOH), are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these polar metabolites into more volatile and thermally stable derivatives, enabling their successful analysis by GC-MS. This application note provides an overview of common derivatization methods, detailed experimental protocols, and quantitative data for the analysis of TCE metabolites.
Derivatization Approaches
Several derivatization techniques are employed for the GC-MS analysis of TCE metabolites. The choice of method depends on the specific metabolites of interest and the sample matrix. The most common approaches include esterification for acidic metabolites and silylation for alcoholic metabolites.
-
Esterification: This method is primarily used for acidic metabolites like TCA and DCA. The carboxyl group is converted into an ester, which is more volatile. Common reagents include acidic ethanol or methanol.[1][2][3][4] Another alkylation agent, pentafluorobenzyl bromide (PFBBr), can also be used to form fluorinated derivatives, which are highly sensitive for electron capture detection (ECD) and can also be analyzed by MS.[5]
-
Silylation: This is a widely used derivatization technique for compounds containing active hydrogens, such as in hydroxyl groups.[6][7] For TCEOH, the hydroxyl group is converted to a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) ether. Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds.[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[8]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies using different derivatization methods for the GC-MS analysis of TCE metabolites.
| Metabolite | Derivatization Method | Derivatizing Agent | Linearity Range (ng/mL) | LOD (µg/L) | LOQ (ng/mL) | Recovery (%) | Precision (RSD, %) | Reference |
| TCA | Esterification (Ethyl ester) | Acidic Ethanol | 1 - 1000 | - | - | >84 | <10 | [1][2] |
| DCA | Esterification (Ethyl ester) | Acidic Ethanol | 1 - 1000 | - | - | >84 | <10 | [1][2] |
| TCEOH | - | - | 1 - 1000 | - | - | >84 | <10 | [1][2] |
| TCA | Esterification (Methyl ester) | Acidic Methanol | 0 - 60 µg/L | 0.5 | - | 68 - 103.2 | 21.3 | [3][4] |
| DCA | Esterification (Methyl ester) | Acidic Methanol | 0 - 60 µg/L | 3 | - | 68 - 103.2 | 15 | [3][4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Esterification of TCA and DCA with Acidic Ethanol followed by Headspace SPME
This protocol is based on the in-situ derivatization and solid-phase microextraction (SPME) method for the determination of TCA and DCA in blood samples.[1][2]
Materials:
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium chloride
-
Sample vials with PTFE-faced septa
-
SPME fiber assembly with a suitable fiber (e.g., polydimethylsiloxane)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1 mL of the biological sample (e.g., blood) into a 10 mL sample vial.
-
Addition of Reagents: Add 1.5 g of sodium chloride, 0.5 mL of ethanol, and 0.5 mL of concentrated sulfuric acid to the vial.
-
Derivatization and Extraction: Immediately seal the vial and place it in a heating block at 80°C for 30 minutes with agitation.
-
Headspace SPME: Expose the SPME fiber to the headspace of the vial at 80°C for 20 minutes.
-
GC-MS Analysis: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.
Protocol 2: Esterification of TCA and DCA with Acidic Methanol
This protocol is suitable for the analysis of TCA and DCA in water samples.[3][4]
Materials:
-
Methanol
-
Concentrated sulfuric acid
-
Sample vials
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place 5 mL of the water sample into a suitable vial.
-
Addition of Reagents: Add 1 mL of methanol and 0.2 mL of concentrated sulfuric acid.
-
Derivatization: Seal the vial and heat at 50°C for 1 hour.
-
Extraction: After cooling, extract the methyl esters with a suitable solvent (e.g., n-hexane).
-
GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system.
Protocol 3: Silylation of TCEOH with MSTFA
This protocol is a general procedure for the silylation of hydroxyl-containing compounds and can be adapted for TCEOH analysis.[8][9]
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst and solvent)
-
Sample vials
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate the sample extract containing TCEOH to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 50 µL of MSTFA to the dry residue.
-
Reaction: Seal the vial and heat at 60°C for 30 minutes.
-
GC-MS Analysis: After cooling, inject an aliquot of the derivatized sample directly into the GC-MS system.
Visualizations
Caption: General experimental workflow for the GC-MS analysis of TCE metabolites.
Caption: Esterification reaction for acidic TCE metabolites.
Caption: Silylation reaction for trichloroethanol (TCEOH).
Derivatization is an essential step for the reliable and sensitive GC-MS analysis of polar TCE metabolites. Esterification and silylation are effective and widely used techniques. The choice of the specific derivatization reagent and reaction conditions should be optimized based on the target analytes and the sample matrix to achieve the desired sensitivity, accuracy, and precision. The protocols and data presented in this application note provide a valuable resource for researchers involved in the analysis of TCE metabolites.
References
- 1. In situ derivatization/solid-phase microextraction coupled with gas chromatography/negative chemical ionization mass spectrometry for the determination of trichloroethylene metabolites in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal Intensity for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NATVC-d3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NATVC-d3) during mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NATVC-d3) and what is its primary application?
This compound is the deuterated form of a metabolite of tetrachloroethene.[1][2][3] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the non-labeled N-Acetyl-S-(trichlorovinyl)-L-cysteine (NATVC) in biological matrices using mass spectrometry techniques like LC-MS or GC-MS.[4][5] Using a SIL-IS is the gold standard for quantitative mass spectrometry as it helps to correct for variability during sample preparation and analysis.[6][7][8]
Q2: I am observing low or no signal for my NATVC-d3 internal standard. What are the common causes?
Low signal intensity for a deuterated internal standard like NATVC-d3 can arise from several factors throughout the analytical workflow.[9] The most common causes include:
-
Matrix Effects: Co-eluting substances from the biological sample matrix can suppress or enhance the ionization of NATVC-d3 in the mass spectrometer source.[7][9]
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows) or compound-specific parameters (e.g., collision energy) can lead to poor detection.
-
Sample Preparation Issues: Inefficient extraction, degradation of the standard during sample processing, or inconsistent spiking of the internal standard can all lead to a weak signal.[8] Cysteine-containing molecules can be particularly susceptible to oxidation if not handled properly.[10][11]
-
Chromatographic Problems: Poor peak shape, or the co-elution of NATVC-d3 with a strongly suppressing matrix component can diminish the signal. A slight shift in retention time between the analyte and the deuterated internal standard, known as the "chromatographic isotope effect," is also possible and may contribute to signal variability if it causes the internal standard to elute in a region of ion suppression.[12]
-
Standard Quality and Storage: Degradation of the NATVC-d3 standard due to improper storage (e.g., exposure to light or elevated temperatures) or issues with the purity of the standard itself can result in a lower than expected signal.[9]
Q3: Can the position of the deuterium labels on NATVC-d3 affect its stability and signal?
Yes, the position of the deuterium labels is crucial. For NATVC-d3, the deuterium atoms are on the N-acetyl group (-C(O)CD₃).[2][13] This is a stable position, not prone to back-exchange with hydrogen atoms from the solvent or matrix.[14] If the deuterium atoms were on labile positions, such as on an -OH, -NH, or -COOH group, they could be lost during sample preparation or chromatography, leading to a decrease in the signal at the expected mass-to-charge ratio (m/z).[9][14]
Troubleshooting Guides
Guide 1: Investigating Low Signal Intensity of NATVC-d3
This guide provides a systematic approach to diagnosing the cause of a weak or absent signal for your NATVC-d3 internal standard.
Step 1: Verify Mass Spectrometer Performance
The first step is to confirm that the instrument is functioning correctly, independent of the sample preparation or chromatography.
-
Action: Perform a direct infusion of a freshly prepared solution of NATVC-d3 into the mass spectrometer.
-
Procedure: A detailed protocol for direct infusion is provided in the "Experimental Protocols" section.
-
Expected Outcome: You should observe a stable and strong signal for the precursor ion of NATVC-d3.
-
Troubleshooting:
-
No or Low Signal: The issue is likely with the instrument settings. Proceed to optimize the source and compound parameters as detailed in the protocols below.
-
Strong Signal: The mass spectrometer is functioning correctly. The problem likely lies with your sample preparation or LC method. Proceed to Step 2.
-
Step 2: Assess for Matrix Effects
Matrix effects are a common cause of signal suppression in LC-MS analysis.[9] A post-extraction spike experiment can determine if components in your sample matrix are interfering with the ionization of NATVC-d3.
-
Action: Compare the signal of NATVC-d3 spiked into a clean solvent versus a blank, extracted sample matrix.
-
Procedure: A detailed protocol for this experiment is provided in the "Experimental Protocols" section.
-
Interpreting the Results:
| Observation | Implication | Recommended Action |
| Signal in Matrix < Signal in Solvent | Ion Suppression | Improve sample clean-up (e.g., using solid-phase extraction), dilute the sample, or modify the chromatography to separate NATVC-d3 from the interfering components.[9] |
| Signal in Matrix > Signal in Solvent | Ion Enhancement | Improve sample clean-up to remove the enhancing matrix components. |
| Signal in Matrix ≈ Signal in Solvent | Minimal Matrix Effects | The issue is likely not due to matrix effects. Investigate other potential causes such as sample preparation recovery or chromatographic issues. |
Step 3: Evaluate Sample Preparation and Stability
Issues during the sample preparation process can lead to a loss of the internal standard.
-
Action: Review your sample preparation workflow, from initial spiking to final reconstitution.
-
Key Considerations:
-
Spiking: Ensure you are adding the internal standard at the very beginning of the sample preparation process to account for any losses during extraction.[15]
-
Extraction Recovery: The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for NATVC-d3. Test the recovery by comparing a post-extraction spike to a pre-extraction spike.
-
Stability: N-acetyl-L-cysteine and its derivatives can be prone to oxidation.[10] Ensure your sample preparation conditions (e.g., pH, temperature) do not cause degradation. Consider keeping samples cool and protected from light.[16]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low NATVC-d3 signal.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters via Direct Infusion
Objective: To determine the optimal mass spectrometer settings for NATVC-d3 detection.
Methodology:
-
Prepare Standard Solution: Create a working solution of NATVC-d3 (e.g., 100 ng/mL) in a solvent compatible with your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min) using a syringe pump.[17]
-
Precursor Ion Identification (Q1 Scan): Perform a Q1 scan to identify the most abundant precursor ion for NATVC-d3. This is typically the [M+H]⁺ or [M-H]⁻ ion.
-
Optimize Source Parameters: While infusing the solution, systematically vary the following parameters one at a time, monitoring the signal intensity of the precursor ion to find the setting that yields the highest and most stable signal:
-
Ion Source Gas Temperature
-
Nebulizer Gas Pressure
-
Capillary Voltage
-
Fragmentor/Cone Voltage
-
-
Optimize Collision Energy (for MS/MS):
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Create a method that ramps the collision energy (e.g., from 5 to 50 eV) while monitoring the intensity of the chosen product ion to determine the optimal collision energy setting.[17]
-
Illustrative Data for Parameter Optimization:
Note: These tables show example data. The optimal values will be instrument and compound-specific.
Table 1: Effect of Ion Source Temperature on NATVC-d3 Signal Intensity
| Ion Source Temperature (°C) | Relative Signal Intensity (%) |
|---|---|
| 300 | 82 |
| 325 | 95 |
| 350 | 100 |
| 375 | 88 |
Table 2: Effect of Collision Energy on a Key NATVC-d3 Product Ion
| Collision Energy (eV) | Relative Signal Intensity (%) |
|---|---|
| 10 | 65 |
| 15 | 88 |
| 20 | 100 |
| 25 | 91 |
| 30 | 75 |
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
Objective: To determine if the sample matrix is causing ion suppression or enhancement.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike a known amount of NATVC-d3 into a clean reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., urine, plasma) through your entire extraction procedure. Spike the same amount of NATVC-d3 into the final, extracted matrix just before analysis.[9]
-
-
Analysis: Analyze multiple replicates (n ≥ 3) of both Set A and Set B using your LC-MS/MS method.
-
Data Evaluation:
-
Calculate the average peak area for NATVC-d3 in both sets.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Avg. Peak Area in Set B / Avg. Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Quantitative Analysis Workflow Diagram
Caption: Workflow for quantitative analysis using NATVC-d3.
References
- 1. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. s10901.pcdn.co [s10901.pcdn.co]
- 11. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 14. m.youtube.com [m.youtube.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing for N-Acetyl-S-(trichlorovinyl)-L-cysteine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in high-performance liquid chromatography (HPLC) where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that is longer than the leading edge. This is problematic as it can compromise the accuracy and precision of quantification by making it difficult to determine the true peak area and height. It can also reduce the resolution between adjacent peaks.
Q2: What are the common causes of peak tailing for an acidic compound like N-Acetyl-S-(trichlorovinyl)-L-cysteine?
A2: For acidic compounds, a primary cause of peak tailing is secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the analyte with exposed, unreacted silanol groups on the silica-based column packing material. Other potential causes include column degradation, improper mobile phase pH or buffer strength, sample overload, and issues with the HPLC system such as dead volume.
Q3: How does the mobile phase pH affect the peak shape of NA-TCVC?
Troubleshooting Guide: Resolving Peak Tailing for NA-TCVC
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine.
Problem: Asymmetric peaks with significant tailing are observed for NA-TCVC.
Solution Workflow:
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Mitigating matrix effects in urine for N-Ac-TCVC analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) in urine, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in urine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] The urine matrix is particularly challenging because it is complex and highly variable between individuals, containing high concentrations of salts, urea, creatinine, and various endogenous compounds that can interfere with the analysis.[3]
Q2: What is the most effective way to compensate for matrix effects in N-Ac-TCVC analysis?
A2: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][4] A SIL-IS, such as a ¹³C or D-labeled N-Ac-TCVC analog, has nearly identical chemical and physical properties to the target analyte.[5] It co-elutes chromatographically and experiences the same degree of matrix effects and variability in extraction recovery, allowing for reliable correction and accurate quantification.[6]
Q3: Should I use Solid-Phase Extraction (SPE) or a "dilute-and-shoot" method for sample preparation?
A3: The choice depends on the required sensitivity and the complexity of your assay.
-
Solid-Phase Extraction (SPE): This technique is used to clean up the sample by removing interfering matrix components and concentrating the analyte.[7] While effective, SPE can have variable recovery and may not remove all interfering compounds.[3] Method development is required to select the appropriate sorbent and optimize the wash and elution steps.
-
Dilute-and-Shoot: This method involves simply diluting the urine sample with a solvent (e.g., mobile phase) before injection.[8] It is fast and simple but may be inadequate for detecting very low concentrations of N-Ac-TCVC due to significant matrix effects and lack of analyte enrichment. Dilution can, however, be an effective way to reduce the concentration of interfering matrix components.[8]
-
Liquid-Liquid Extraction (LLE): This is another effective cleanup method. For N-Ac-TCVC, a validated method uses acidification of the urine followed by extraction with ethyl acetate.[5]
Q4: My N-Ac-TCVC recovery is low and inconsistent. What could be the cause?
A4: Low and variable recovery can be caused by several factors:
-
Sample Preparation: Inefficient extraction during LLE or SPE is a common cause. Ensure the pH of the urine is correctly adjusted before extraction, as this affects the analyte's charge state and solubility.[5] For SPE, ensure the column is properly conditioned and that the wash steps are not prematurely eluting the analyte.[7]
-
Analyte Stability: N-acetylated cysteine conjugates can be unstable. Ensure proper sample handling and storage (e.g., storing at -80°C) and consider the stability in the final extract.[9][10]
-
Inter-individual Matrix Variability: Different urine samples can have vastly different compositions, affecting extraction efficiency. Using a SIL-IS is the best way to correct for this variability on a sample-by-sample basis.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column stationary phase. 3. Matrix Interference: Co-eluting matrix components altering peak shape. | 1. Dilute the sample or reduce the injection volume. 2. Adjust mobile phase pH or use a different column chemistry. 3. Improve sample cleanup (e.g., optimize SPE protocol) to remove interferences. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Issues: Changes in mobile phase composition (e.g., evaporation of organic solvent). 3. Column Degradation: Loss of stationary phase or column contamination. | 1. Increase the column equilibration time in your gradient program. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Flush the column according to the manufacturer's instructions or replace it if necessary. |
| High Signal Suppression | 1. Insufficient Sample Cleanup: High levels of endogenous compounds (salts, urea) co-eluting with N-Ac-TCVC. 2. Chromatographic Co-elution: Analyte peak is eluting in a region of high matrix interference. | 1. Implement or optimize a sample cleanup procedure like LLE or SPE.[5][7] 2. Modify the chromatographic gradient to move the analyte peak to a cleaner region of the chromatogram. A post-column infusion experiment can help identify these regions. |
| Inaccurate Quantification | 1. Matrix Effects: Uncorrected ion suppression or enhancement. 2. Poor Linearity: Calibration curve is not accurately reflecting the analyte response. 3. Internal Standard Issues: The internal standard is not behaving like the analyte (e.g., different retention time for deuterated IS, degradation). | 1. Crucial: Use a stable isotope-labeled internal standard (¹³C or ¹⁵N preferred over D) that co-elutes with the analyte.[1] 2. Prepare calibration standards in a similar matrix (e.g., pooled "blank" urine) to mimic the effects in unknown samples.[1] 3. Verify the purity and stability of your IS. Ensure chromatographic co-elution with the analyte. |
Quantitative Method Performance Data
The following table summarizes the performance characteristics of a validated Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) method for the quantification of N-Ac-TCVC in rat urine.[5] These values can serve as a benchmark for method development and validation.
| Performance Characteristic | Result |
| Instrumentation | GC/MS/MS with Negative Ion Chemical Ionization (NICI) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL |
| Linearity Range | 0.3 - 104 ng/mL |
| Relative Recovery | 95.4% - 108.5% |
| Internal Standard | ¹³C,D₂-labeled N-Ac-TCVC |
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (GC/MS/MS Analysis)
This protocol is based on the validated method by Bartels (1994) for N-Ac-TCVC analysis in rat urine.[5]
Materials:
-
Urine samples
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., ¹³C,D₂-N-Ac-TCVC)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Methanolic HCl (for derivatization)
-
Centrifuge tubes
Procedure:
-
Sample Aliquoting: Take a defined volume of urine (e.g., 1 mL) in a centrifuge tube.
-
Internal Standard Spiking: Fortify the urine sample with the SIL-IS.
-
Acidification: Acidify the sample by adding HCl to lower the pH. This ensures N-Ac-TCVC is in a neutral form for efficient extraction.
-
Extraction: Add ethyl acetate to the tube, vortex vigorously for 1-2 minutes to extract the analyte and IS into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in methanolic HCl. This step converts the carboxylic acid group of N-Ac-TCVC to a methyl ester, making it volatile for GC analysis.
-
Final Preparation: Evaporate the methanolic HCl and reconstitute the sample in a suitable solvent for injection into the GC/MS/MS system.
Protocol 2: General Approach for LC-MS/MS Analysis
For LC-MS/MS, a derivatization step is typically not required. The focus is on effective sample cleanup and chromatographic separation.
Materials:
-
Urine samples
-
SIL-IS solution
-
Reagents for either SPE or Dilute-and-Shoot
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
Procedure:
-
Sample Thawing & Centrifugation: Thaw frozen urine samples and centrifuge to pellet any particulate matter.
-
Internal Standard Spiking: Add SIL-IS to an aliquot of the supernatant.
-
Sample Cleanup (Choose one):
-
Option A - Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove salts and polar interferences.
-
Elute N-Ac-TCVC and the IS with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.
-
-
Option B - Dilute-and-Shoot:
-
Dilute the urine sample containing the IS with an appropriate solvent (e.g., 1:4 ratio of urine to initial mobile phase composition).
-
Vortex to mix.
-
Directly inject the diluted sample into the LC-MS/MS system.
-
-
-
LC-MS/MS Analysis: Analyze the prepared sample using a suitable reversed-phase LC column and a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the mobile phase gradient to separate N-Ac-TCVC from matrix interferences.
Visualizations
Caption: Experimental workflow for N-Ac-TCVC sample preparation.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. s10901.pcdn.co [s10901.pcdn.co]
Technical Support Center: N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) Stock Solutions
This technical support center provides guidance on the long-term stability of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) stock solutions. The information is intended for researchers, scientists, and drug development professionals using NA-TCVC-d3 as a stable isotope-labeled internal standard in analytical methods, such as mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing NA-TCVC-d3 stock solutions?
A1: Based on general practices for analytical standards of similar chemical nature, high-purity organic solvents are recommended. Acetonitrile and methanol are common choices for preparing stock solutions for LC-MS analysis. The choice of solvent should be compatible with your analytical method and the solubility of the compound.
Q2: What are the optimal storage conditions for long-term stability of NA-TCVC-d3 stock solutions?
A2: To ensure long-term stability, stock solutions of NA-TCVC-d3 should be stored at low temperatures and protected from light. The recommended storage temperature is -20°C or lower. Storing solutions in amber vials will minimize light exposure. For routine use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: How long can I expect my NA-TCVC-d3 stock solution to be stable?
Q4: What are the potential degradation pathways for NA-TCVC-d3?
A4: The primary degradation pathway for the structurally related compound N-acetylcysteine (NAC) is oxidation, leading to the formation of a dimer.[2][3] While the trichlorovinyl group in NA-TCVC-d3 may influence its reactivity, oxidation of the thiol group is a potential concern. Additionally, the stability of the deuterium label is crucial; however, the d3-label on the acetyl group is on a non-exchangeable position and is expected to be stable under typical storage and analytical conditions.
Q5: Are there any signs of degradation I should look for?
A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. In your analytical data, degradation may manifest as a decrease in the peak area of the parent compound, the appearance of new, unidentified peaks in the chromatogram, or a shift in the retention time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent peak areas of the internal standard (NA-TCVC-d3) across a sample batch. | 1. Degradation of the stock solution: The solution may have degraded due to improper storage or handling. 2. Inaccurate pipetting: Errors in pipetting the internal standard into samples. 3. Instrumental variability: Fluctuations in the LC-MS system performance. | 1. Prepare a fresh stock solution: Use a new vial of the standard and freshly prepared solvent. 2. Verify pipetting accuracy: Calibrate and check your pipettes. 3. Run system suitability tests: Inject the internal standard solution multiple times to check for system reproducibility. |
| Appearance of unexpected peaks in the chromatogram of the internal standard. | 1. Degradation products: The new peaks may be due to the breakdown of NA-TCVC-d3. 2. Contamination: The solvent or storage vial may be contaminated. | 1. Perform forced degradation studies: Expose the stock solution to stress conditions (heat, light, acid, base, oxidation) to identify potential degradation products. 2. Use high-purity solvents and clean vials: Ensure all materials are of high quality and free from contaminants. |
| Loss of deuterium label. | Hydrogen-deuterium exchange: Although unlikely for the d3-acetyl group, extreme pH or temperature conditions could potentially promote exchange. | Maintain neutral pH and appropriate storage temperatures: Avoid exposing the stock solution to harsh chemical environments. |
Data Presentation
Table 1: Recommended Storage and Handling of NA-TCVC-d3 Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity acetonitrile or methanol | Ensures good solubility and compatibility with LC-MS methods. |
| Storage Temperature | -20°C or colder | Minimizes thermal degradation. |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination. |
| Freeze-Thaw Cycles | Minimize by preparing aliquots | Repeated cycling can accelerate degradation. |
| pH | Neutral | Avoids acid or base-catalyzed degradation. |
Experimental Protocols
Protocol 1: Preparation of NA-TCVC-d3 Stock Solution (1 mg/mL)
-
Materials:
-
This compound (solid)
-
High-purity acetonitrile or methanol
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the vial of solid NA-TCVC-d3 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the solid standard.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution into amber glass vials in appropriate aliquots for storage.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials at -20°C or colder.
-
Protocol 2: Assessment of Stock Solution Stability (Short-Term)
-
Objective: To evaluate the stability of the stock solution under typical laboratory benchtop conditions.
-
Procedure:
-
Prepare a fresh stock solution of NA-TCVC-d3 as described in Protocol 1.
-
Immediately after preparation (T=0), analyze the solution by LC-MS to obtain the initial peak area.
-
Leave an aliquot of the stock solution on the laboratory bench at room temperature, protected from direct light.
-
Analyze the solution at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Compare the peak area at each time point to the initial peak area. A significant decrease (e.g., >5-10%) may indicate instability under these conditions.
-
Monitor for the appearance of any new peaks that could be degradation products.
-
Mandatory Visualization
Caption: Workflow for Preparation and Handling of NA-TCVC-d3 Stock Solutions.
Caption: Potential Degradation Pathway for NA-TCVC-d3 based on N-acetylcysteine.
References
Preventing cross-contamination in trace level TCE metabolite analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent cross-contamination during the analysis of trichloroethylene (TCE) metabolites at trace levels.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow.
Question 1: I'm observing TCE or its metabolites in my blank samples. What are the potential sources of this background contamination?
Answer:
Observing analytes in your blank samples is a clear indicator of cross-contamination. The source could be introduced at various stages of your workflow. Common sources of TCE contamination in a laboratory setting include:
-
Atmospheric Contamination: TCE is a volatile organic compound (VOC) and can be present in the ambient laboratory air, especially if other work involving TCE or solvents like paint removers, adhesives, or spot removers is conducted nearby.[1][2][3]
-
Contaminated Solvents and Reagents: HPLC-grade solvents, while highly pure, can sometimes contain trace levels of contaminants. Water used for preparing buffers and standards can also be a source if not properly purified.[4]
-
Improperly Cleaned Glassware and Equipment: Residual TCE or its metabolites can adsorb to the surfaces of glassware, autosampler vials, syringes, and other equipment, leading to carryover between samples.
-
Sample Collection and Handling: Contamination can be introduced during sample collection, for example, from the collection tubes themselves or from the environment where the sample is collected.[5][6]
-
Cross-Contamination from High-Concentration Samples: Inadequate cleaning of injection ports or syringes after running high-concentration samples or standards can lead to carryover into subsequent analyses of blanks or low-concentration samples.
To identify the source, a systematic approach is necessary. Analyze method blanks (reagents and solvents taken through the entire analytical process), solvent blanks (pure solvent injections), and instrument blanks (running the analysis with no injection) to pinpoint the contamination stage.
Question 2: My analytical results are inconsistent and not reproducible. Could this be a contamination issue?
Answer:
Yes, inconsistent and irreproducible results are classic signs of sporadic cross-contamination. While other factors like instrument instability or sample degradation can contribute, contamination should be a primary suspect.
Here's how contamination can lead to irreproducibility:
-
Variable Carryover: The amount of analyte carried over from a high-concentration sample to a subsequent low-concentration sample can be inconsistent, depending on the analyte's properties and the cleaning efficiency of the system.
-
Non-Homogeneous Contamination: Contaminants may not be evenly distributed in solvents or on surfaces, leading to variable amounts being introduced into different sample preparations.
-
Environmental Fluctuations: Changes in the laboratory environment, such as the use of certain cleaning agents or other nearby experiments, can introduce contaminants intermittently.[1][7]
To troubleshoot, it is crucial to implement strict quality control measures, including the regular analysis of blanks, replicates, and quality control (QC) samples.[4][8]
Question 3: What is the most effective procedure for cleaning glassware to be used in trace-level analysis?
Answer:
For trace-level analysis, a multi-step, rigorous cleaning protocol is essential to eliminate residues. A simple detergent wash is often insufficient.[9]
Here is a recommended comprehensive cleaning protocol:
-
Initial Rinse: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of any organic residues.[9][10] Dispose of the solvent waste appropriately.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent solution.[9][11] Use brushes to scrub all surfaces thoroughly.[10]
-
Tap Water Rinse: Rinse copiously with tap water to remove all detergent.[10][11]
-
Acid Rinse (Optional but Recommended): For removing inorganic traces and stubborn organic residues, an acid rinse is effective.[10][11] Soak or rinse the glassware with a dilute acid solution (e.g., 10% HCl or 10% HNO₃).[11]
-
Final Rinse: Rinse multiple times (at least 3-4) with deionized (DI) water, followed by a final rinse with high-purity, analyte-free water (e.g., HPLC-grade or Milli-Q).[9][10]
-
Drying: Allow glassware to air dry on a clean rack to prevent re-contamination from paper towels or forced air systems.[9] For faster drying, you can rinse with a high-purity solvent like acetone, which will evaporate quickly.[9]
The following table summarizes various cleaning methods for different types of contaminants.
| Contaminant Type | Recommended Cleaning Procedure | Reference |
| General Water-Soluble Residues | 1. Rinse with DI water. 2. Wash with laboratory detergent. 3. Rinse with tap water, then DI water. | [11] |
| Organic Residues | 1. Rinse with a compatible organic solvent (e.g., acetone, ethanol). 2. Proceed with detergent wash and DI water rinses. | [9][10] |
| Metal-Containing Compounds | 1. Soak in a 6 M HCl solution. 2. Rinse thoroughly with tap water, followed by DI water. | [10] |
| Stubborn Organic Contaminants | 1. Use a base bath (saturated NaOH or KOH in ethanol/methanol). 2. Alternatively, use oxidizing solutions like NoChromix or Piranha solution with extreme caution. | [10][12] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent contamination during sample preparation for metabolomics analysis of TCE?
A1: Sample preparation is a critical stage where contamination can easily occur.[5] Follow these guidelines:
-
Use High-Purity Reagents: Always use HPLC or MS-grade solvents and high-purity water for all extraction and reconstitution steps.
-
Proper Labware: Use pre-cleaned glassware or single-use, disposable plasticware made from non-leaching materials like polypropylene.
-
Clean Workspace: Perform sample preparation in a clean, dedicated area, preferably within a fume hood, to minimize airborne contamination.[4]
-
Personal Protective Equipment (PPE): Wear powder-free nitrile gloves to prevent contamination from your hands.[4]
-
Method Blanks: Always include method blanks (a sample with no matrix that undergoes the entire extraction and analysis procedure) in your sample batch to monitor for contamination introduced during the process.[4]
Q2: What are the key considerations for sample collection and storage to avoid contamination?
A2: The integrity of your analysis begins with proper sample collection and storage.[5]
-
Collection Vials: Use certified clean collection vials with PTFE-lined caps to prevent analyte loss due to adsorption and contamination from the cap material.
-
Headspace: For volatile compounds like TCE, minimize the headspace in the collection vial to reduce volatilization losses.
-
Storage Temperature: Store biological samples (e.g., blood, urine, tissue) at -80°C immediately after collection to quench metabolic activity and prevent degradation.
-
Chain of Custody: Maintain a clear record of sample handling from collection to analysis to track potential sources of error or contamination.
Q3: What quality control (QC) samples are essential for monitoring cross-contamination?
A3: A robust QC system is vital for ensuring data quality in trace analysis. Essential QC samples include:
-
Method Blanks: As described above, these monitor for contamination throughout the entire analytical process.
-
Solvent Blanks: Injections of the solvent used for sample reconstitution, run periodically to check for contamination from the solvent and carryover from the injection system.
-
Instrument Blanks: A run with no injection to assess the baseline noise and cleanliness of the analytical instrument itself.
-
Pooled QC Samples: A mixture of small aliquots from every sample in the study. These are injected periodically throughout the analytical run to monitor the stability and reproducibility of the instrument's performance.[13]
Q4: Can the analytical instrument itself be a source of contamination?
A4: Yes, the analytical instrument, particularly in chromatography systems, can be a significant source of carryover.
-
Injector/Autosampler: The syringe and injection port can retain analytes from previous injections. A rigorous wash protocol for the autosampler needle, using both weak and strong solvents, is critical.
-
Chromatographic Column: Strongly retained compounds can accumulate on the column and elute in later runs, appearing as ghost peaks. Regular column flushing and the use of guard columns can mitigate this.[14]
-
Detector: Contamination of the detector, especially in mass spectrometry, can lead to a high background signal. Regular cleaning and maintenance are necessary.
Experimental Protocols & Visualizations
Protocol: Metabolite Extraction from Biological Samples
This protocol is a general guideline for extracting TCE metabolites from plasma or serum. It should be optimized for your specific application.
-
Sample Thawing: Thaw frozen biological samples on ice to prevent degradation.
-
Protein Precipitation: To a 100 µL aliquot of the sample, add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[15] This step also serves to extract the metabolites.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, which can degrade metabolites.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of mobile phases).
Diagrams
Caption: Workflow highlighting potential points of cross-contamination.
Caption: Decision tree for troubleshooting sources of contamination.
References
- 1. gsa.gov [gsa.gov]
- 2. TCE Exposure Risks Identified by Leading Environmental Laboratory [emsl.com]
- 3. Trichloroethylene - Cancer-Causing Substances - NCI [cancer.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. esslabshop.com [esslabshop.com]
- 6. archive.cdc.gov [archive.cdc.gov]
- 7. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. How To [chem.rochester.edu]
- 11. watersciences.unl.edu [watersciences.unl.edu]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing Isotopic Interference with d3-Labeled Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference when using d3-labeled internal standards in quantitative mass spectrometry assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing actionable troubleshooting steps.
Issue 1: Non-Linear Calibration Curve, Especially at Higher Concentrations
Question: My calibration curve is showing non-linearity, particularly at the upper concentration range. Could this be due to isotopic interference?
Answer: Yes, non-linearity in the high concentration range of a calibration curve is a classic indicator of isotopic interference, also known as crosstalk.[1][2] This phenomenon occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte contributes to the signal of the d3-labeled internal standard.[1][2] As the analyte concentration increases, the contribution of its M+3 isotope peak to the internal standard's signal becomes more significant, leading to an artificially inflated internal standard response and a subsequent underestimation of the analyte concentration.[3][4]
Troubleshooting Steps:
-
Verify Chromatographic Co-elution: Ensure that the analyte and the d3-internal standard are co-eluting. A slight difference in retention times can lead to differential matrix effects, impacting quantification.[4]
-
Optimize Mass Spectrometric Resolution: If your instrument has high-resolution capabilities, increasing the mass resolution can help distinguish between the analyte's isotopic peak and the internal standard's parent peak.[4]
-
Select Alternative MRM Transitions: Investigate different precursor-product ion transitions for both the analyte and the internal standard. The objective is to identify a transition for the internal standard that is not affected by interference from the analyte.[4]
-
Perform a Diagnostic Experiment: To confirm isotopic interference, analyze a high-concentration sample of the unlabeled analyte without the internal standard. Monitor the multiple reaction monitoring (MRM) transition of the d3-internal standard. The presence of a peak at the analyte's retention time confirms crosstalk.[2][4]
-
Apply a Correction Factor: If interference is confirmed, you can empirically determine a correction factor to apply to your data. See the detailed protocol below.
Issue 2: Inaccurate Quantification at Low Analyte Concentrations
Question: I am observing inaccurate results, specifically an overestimation, at the lower end of my calibration curve. What could be the cause?
Answer: Inaccuracy at low analyte concentrations can be caused by the presence of unlabeled analyte as an impurity in your d3-labeled internal standard.[5] This contamination contributes to the analyte signal, leading to an overestimation of the analyte's concentration, which is more pronounced at lower levels.
Troubleshooting Steps:
-
Assess Internal Standard Purity: Analyze a high-concentration solution of your d3-labeled internal standard alone. Monitor the MRM transition for the unlabeled analyte. A significant peak indicates contamination.[5]
-
Source a Higher Purity Standard: If significant contamination is detected, consider obtaining a new batch of the internal standard with higher isotopic purity.[5]
Issue 3: Poor Signal-to-Noise Ratio for the d3-Internal Standard
Question: The peak for my d3-labeled internal standard is weak and noisy. What are the potential causes?
Answer: A poor signal for the internal standard can stem from several factors, including ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard solution itself.[4]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to assess the degree of ion suppression or enhancement caused by the sample matrix.[4]
-
Optimize Mass Spectrometer Parameters: Re-optimize the ion source parameters (e.g., nebulizer gas, curtain gas, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for the d3-internal standard.[4]
-
Check Internal Standard Concentration and Stability: Verify that the concentration of the internal standard spiking solution is appropriate and that the solution has not degraded.[4] Proper storage, protected from moisture and light, is crucial.
-
Improve Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering matrix components and improve signal quality.[4]
Experimental Protocols
Protocol 1: Assessing Isotopic Interference from the Analyte
This protocol outlines the steps to determine the extent of signal contribution from the unlabeled analyte to the d3-labeled internal standard's MRM transition.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the highest concentration of your calibration curve in a suitable solvent. Do not add the d3-internal standard.
-
LC-MS/MS Analysis: Inject the high-concentration analyte solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data for both the analyte and the d3-internal standard MRM transitions.
-
Data Analysis:
-
Measure the peak area of the analyte in its designated MRM channel (AreaAnalyte).
-
Measure the peak area, if any, in the d3-internal standard's MRM channel at the same retention time (AreaInterference).
-
-
Calculate the Interference Factor (IF): IF = (AreaInterference / AreaAnalyte) * 100%
Acceptance Criteria: The interference factor should be minimal, ideally less than 1%. If significant crosstalk is observed, method optimization or data correction is necessary.[2]
Protocol 2: Assessing the Isotopic Purity of the d3-Labeled Internal Standard
This protocol helps to determine if the d3-labeled internal standard contains a significant amount of the unlabeled analyte as an impurity.
Methodology:
-
Prepare a High-Concentration Internal Standard Solution: Prepare a solution of the d3-labeled internal standard at the concentration used in your assay in a suitable solvent.
-
LC-MS/MS Analysis: Inject the internal standard solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data for both the d3-internal standard and the unlabeled analyte MRM transitions.
-
Data Analysis:
-
Measure the peak area of the d3-internal standard in its designated MRM channel (AreaIS).
-
Measure the peak area of any signal detected in the unlabeled analyte's MRM channel at the same retention time (AreaImpurity).
-
-
Calculate the Percent Impurity: % Impurity = (AreaImpurity / AreaIS) * 100%
Acceptance Criteria: The response from the unlabeled analyte in the internal standard solution should be negligible, often accepted at less than 0.1% of the internal standard's response.[5]
Data Presentation: Correction for Isotopic Interference
If significant and consistent isotopic interference from the analyte to the internal standard channel is observed, a mathematical correction can be applied to improve data accuracy.
Calculating and Applying the Correction Factor:
-
Determine the Interference Factor (IF): Follow Protocol 1 to calculate the IF.
-
Correct the Internal Standard Area: In your sample analysis, correct the measured peak area of the internal standard (AreaIS_Measured) using the following equation: Corrected AreaIS = AreaIS_Measured - (AreaAnalyte_Measured * IF)
-
Calculate the Corrected Peak Area Ratio: Use the corrected internal standard area to calculate the analyte-to-internal standard peak area ratio for your calibration curve and unknown samples.
Example Calculation:
| Parameter | Value |
| Measured Analyte Area (AreaAnalyte_Measured) | 1,500,000 |
| Measured Internal Standard Area (AreaIS_Measured) | 1,000,000 |
| Interference Factor (IF) from Protocol 1 | 0.02 (2%) |
Calculation:
Corrected AreaIS = 1,000,000 - (1,500,000 * 0.02) = 1,000,000 - 30,000 = 970,000
Corrected Peak Area Ratio = 1,500,000 / 970,000 = 1.546
Uncorrected Peak Area Ratio = 1,500,000 / 1,000,000 = 1.500
This corrected ratio should then be used for quantification.
Mandatory Visualizations
Caption: Workflow for identifying and addressing isotopic interference.
Caption: Logical flow for applying an isotopic interference correction factor.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (crosstalk)?
A1: Isotopic interference occurs when a mass spectrometer cannot distinguish between the ions of the d3-labeled internal standard and the naturally occurring heavy isotopes (primarily ¹³C) of the unlabeled analyte. This results in the analyte's isotopic signature contributing to the internal standard's signal.[1][3]
Q2: Why are d3-labeled internal standards used if they can have this issue?
A2: Stable isotope-labeled internal standards, like d3-labeled compounds, are considered the "gold standard" in quantitative mass spectrometry.[6] They have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. This allows them to compensate for variations in sample extraction efficiency and matrix effects, leading to more accurate and precise quantification.[4][7]
Q3: Can I use a different type of internal standard to avoid isotopic interference?
A3: While using a structurally similar but non-isotopically labeled compound is possible, it is generally not recommended if a stable isotope-labeled version is available. A non-isotopic internal standard will likely have different chromatographic behavior and will not experience the same matrix effects as the analyte, potentially leading to less accurate results.[4] The preferred approach is to optimize the analytical method to mitigate the isotopic interference with the d3-labeled standard.
Q4: Besides analyte interference and internal standard impurity, are there other potential issues with d3-labeled standards?
A4: Yes, another potential issue is hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix. This can alter the mass of the internal standard and lead to inaccurate quantification. It is important to use standards where the deuterium labels are on stable positions (e.g., aromatic or aliphatic carbons) rather than on exchangeable sites (e.g., -OH, -NH, -SH groups).[7]
Q5: When is it better to use a ¹³C- or ¹⁵N-labeled internal standard instead of a d3-labeled one?
A5: While d3-labeling is common due to lower synthesis costs, ¹³C- and ¹⁵N-labeled standards offer superior stability as these isotopes are not susceptible to chemical exchange. If you are experiencing issues with H/D exchange or if your analyte is prone to such exchange, a ¹³C- or ¹⁵N-labeled standard is a better choice. Additionally, the larger mass difference with ¹³C labeling can sometimes help to move the internal standard's signal further from the analyte's isotopic cluster, reducing the potential for interference.
References
- 1. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: N-Ac-TCVC Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-Ac-TCVC. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to minimize background noise and ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the LC-MS analysis of N-Ac-TCVC?
A1: Background noise in LC-MS can be broadly categorized into chemical, electronic, and environmental noise.[1]
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected.[1][2] Common sources include:
-
Mobile Phase Contamination: Impurities in solvents (even LC-MS grade), water, and additives are a primary source of background noise.[1][3]
-
System Contamination: Residuals from previous analyses, cleaning agents, or buildup in the LC system, tubing, or ion source can contribute to a high baseline.[1][4][5] Column bleed is another potential source.[1][5]
-
Sample Matrix Effects: Endogenous components in complex biological samples can co-elute with N-Ac-TCVC and cause ion suppression or enhancement.[3][5][6]
-
Metabolite Interference: For compounds like N-Ac-TCVC, which are N-acetylcysteine conjugates, there is a potential for in-source decomposition of related metabolites, leading to interfering peaks.[7]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1][2] In modern instruments, this is typically less of a concern than chemical noise.[1]
-
Environmental Noise: Volatile compounds in the laboratory air, such as from cleaning products, can be a source of contamination.[1]
Q2: My baseline is consistently high, even when I'm not injecting a sample. What should I investigate first?
A2: A high baseline in blank injections strongly suggests that the contamination is originating from your mobile phase or the LC-MS system itself.[1][4] Here is a systematic approach to identify the source:
-
Verify Solvent and Additive Purity: Ensure you are using fresh, high-purity, LC-MS grade solvents and additives.[1][4][8] Lower-grade solvents can contain significant impurities.[3][8] Avoid "topping off" solvent reservoirs to prevent the accumulation of contaminants.[1]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, if possible, to prevent microbial growth in aqueous solutions.[1][8]
-
System Flushing: If new solvents do not resolve the issue, your system may be contaminated.[1] Perform a thorough flush of the entire LC system. A common flushing sequence involves using a series of high-purity solvents like isopropanol, acetonitrile, and water.[1]
-
Isolate the Source: To determine if the contamination is from the LC or the MS, divert the LC flow to waste and observe the MS baseline. If the noise decreases, the source is likely the LC system (solvents, tubing, column).[1] If it remains high, the issue may be in the MS ion source or gas lines.[1]
Q3: I'm observing interfering peaks near my N-Ac-TCVC analyte. What could be the cause and how can I resolve this?
A3: For N-acetylcysteine conjugates like N-Ac-TCVC, a common issue is the in-source decomposition of related thiol metabolites, which can create artifact peaks in your chromatogram.[7] This can lead to an overestimation of the analyte concentration.[7]
-
Improve Chromatographic Resolution: The first step is to optimize your chromatography to separate the interfering peaks from your analyte of interest.
-
Change Ionization Source: If chromatographic separation is not sufficient, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI has been shown to reduce the in-source instability of these types of metabolites.[7]
Q4: How can I minimize matrix effects when analyzing N-Ac-TCVC in complex biological samples like plasma?
A4: Minimizing matrix effects is crucial for accurate quantification.[6] The most effective strategy is to improve your sample preparation protocol to remove interfering endogenous compounds before analysis.[3][6]
-
Protein Precipitation (PPT): This is a simple method where a solvent like acetonitrile is used to precipitate proteins.[1] While it removes proteins, it may not eliminate other interferences like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning the analyte into an organic solvent, leaving many matrix components behind.[1][6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can significantly reduce matrix effects by selectively isolating the analyte.[1][4][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to high background noise.
Troubleshooting High Baseline Noise
Caption: Troubleshooting workflow for high background noise.
Quantitative Impact of Parameter Optimization
Optimizing mass spectrometer parameters can have a significant impact on the signal-to-noise (S/N) ratio.
| Parameter | Sub-optimal Condition | Effect on S/N | Optimal Condition | Expected Improvement in S/N |
| Cone Gas Flow | Too Low | Increased solvent clusters and interfering ions[8][9] | Optimized Flow Rate | Significant reduction in background noise[9] |
| Cone Voltage | Not Optimized | Poor analyte signal or increased background ions[1][8][10] | Empirically Determined | Improved S/N by balancing analyte signal and noise reduction[8][9][10] |
| Nebulizer/Drying Gas | Inefficient Desolvation | Compromised analytical response[1][11] | Optimized for flow rate and mobile phase | Enhanced production of gas-phase ions and improved signal[3] |
Experimental Protocols
Protocol 1: Systematic System Flush for Contamination Removal
This protocol is designed to remove chemical contamination from the LC system.
Materials:
-
LC-MS grade water
-
LC-MS grade isopropanol
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
Procedure:
-
Remove the column from the LC system and replace it with a union or a restriction capillary.
-
Sequentially flush the system with each of the following solvents for at least 30 minutes at a typical flow rate:
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
-
Re-equilibrate the system with your initial mobile phase conditions before reinstalling the column.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Sample Cleanup
This protocol provides a general workflow for SPE to reduce matrix effects.
Methodology:
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[4]
-
Equilibration: Flush the cartridge with the same solvent system as your sample to equilibrate the sorbent.[4]
-
Sample Loading: Load your pre-treated sample onto the cartridge. The analyte of interest will bind to the sorbent.[4]
-
Washing: Wash the cartridge with a weak solvent to remove unbound impurities and matrix components.[4]
-
Elution: Elute your analyte of interest from the sorbent using a strong solvent and collect the eluate for analysis.[4]
Logical Relationship of Noise Sources and Solutions
Caption: Relationship between noise sources and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC).
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) and why is its quantification important?
A1: N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a metabolite of the industrial solvent tetrachloroethylene (also known as perchloroethylene, PERC).[1][2] Tetrachloroethylene undergoes a process called glutathione conjugation in the body, leading to the formation of NA-TCVC, which is then excreted in the urine.[2][3][4][5] Quantifying NA-TCVC in biological samples, such as urine, is crucial for assessing exposure to tetrachloroethylene and understanding its metabolism and potential toxicity.[6]
Q2: What are the common analytical techniques used for NA-TCVC quantification?
A2: The most common analytical techniques for the sensitive and selective quantification of NA-TCVC are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] GC-MS typically requires a derivatization step to increase the volatility of NA-TCVC.[8]
Q3: What are the main challenges in quantifying NA-TCVC?
A3: Researchers may encounter several challenges during NA-TCVC quantification, including:
-
Analyte Stability: Thiol-containing compounds can be prone to oxidation. While specific stability data for NA-TCVC is limited, the related compound N-acetylcysteine (NAC) is known to be unstable in solution and can form disulfide dimers.[9]
-
Matrix Effects: Biological matrices, especially urine, are complex and can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.
-
Sample Preparation: Efficient extraction of NA-TCVC from the sample matrix and removal of interfering substances is critical for reliable results.
-
Chromatographic Separation: Achieving good chromatographic resolution from isomers or other structurally similar compounds can be challenging.
-
Derivatization Efficiency (for GC-MS): Incomplete or inconsistent derivatization can lead to poor reproducibility and inaccurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of NA-TCVC.
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | - Prepare fresh standards and samples. - Store stock solutions and samples at -20°C or lower. Aqueous stock solutions of similar compounds like N-Acetyl-L-cysteine are recommended to be frozen.[10] - Minimize freeze-thaw cycles. - Consider the use of antioxidants or acidification of the sample to improve stability, as is sometimes done for N-acetylcysteine. |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient for LC-MS. - Ensure the column is appropriate for the analyte and matrix. A C18 column is commonly used. - Check for column contamination or degradation. |
| Inefficient Ionization (LC-MS) | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Evaluate different ionization modes (positive vs. negative ESI). |
| Incomplete Derivatization (GC-MS) | - Optimize derivatization conditions (reagent, temperature, and time). Silylation is a common derivatization technique for compounds with active hydrogens. - Ensure reagents are fresh and not contaminated with moisture. |
Issue 2: High Variability in Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Use a stable isotope-labeled internal standard for NA-TCVC to compensate for matrix effects and variations in extraction recovery. - Perform a matrix effect study by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. - Optimize the sample preparation procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. - Use an automated sample preparation system if available. |
| Instrument Instability | - Check the stability of the LC or GC system and the mass spectrometer. - Run system suitability tests before each batch of samples. |
Experimental Protocols
Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis of NA-TCVC in Biological Tissues
This protocol is adapted from a method for the simultaneous detection of tetrachloroethylene metabolites in mouse tissues.
1. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. UHPLC-MS/MS Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of NA-TCVC from other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: Limits of Detection (LOD) and Quantitation (LOQ)
The following table summarizes the reported LODs and LOQs for a similar compound, N-acetylcysteine (NAC), in various biological matrices using a UPLC-MS method.[7] These values can serve as a general reference for the expected sensitivity for NA-TCVC analysis.
| Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| Plasma | 0.20 | 0.66 |
| Liver | 0.20 | 0.66 |
| Kidney | 0.20 | 0.66 |
| Heart | 0.20 | 0.66 |
| Lungs | 0.20 | 0.66 |
| Spleen | 0.20 | 0.66 |
Protocol 2: Derivatization for GC-MS Analysis
Derivatization is often necessary to increase the volatility and thermal stability of NA-TCVC for GC-MS analysis. Silylation is a common approach.
1. Silylation Procedure:
-
To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Visualizations
Signaling Pathways and Workflows
The formation of NA-TCVC is a key step in the metabolism of tetrachloroethylene via the glutathione conjugation pathway.
Caption: Glutathione conjugation pathway of tetrachloroethylene to NA-TCVC.
Caption: A generalized workflow for the quantification of NA-TCVC.
References
- 1. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput UPLC-MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 Calibration Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) in analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using NA-TCVC-d3 as an internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard like NA-TCVC-d3, can arise from several factors. At high analyte concentrations, detector saturation and ion suppression are common culprits.[1] Ion suppression occurs when the analyte and internal standard compete for ionization in the mass spectrometer's source.[1][2] Additionally, the formation of analyte multimers (e.g., dimers) at elevated concentrations can lead to a non-linear response.[1][3] Isotopic interference from the analyte to the deuterated standard, although less common with a +3 Da mass shift, can also contribute to non-linearity at the upper end of the curve.[1]
Q2: My coefficient of determination (R²) is below the acceptable value of 0.99. What are the likely causes?
A2: A poor R² value signifies significant deviation of data points from the regression line.[1] This can be attributed to inconsistencies in sample preparation, including pipetting errors, or issues with the internal standard, such as instability or incorrect concentration.[1] Differential matrix effects, where the analyte and internal standard are not equally affected by the sample matrix, can also lead to a poor R² value.[2]
Q3: Why am I observing poor reproducibility in my quality control (QC) samples?
A3: Poor reproducibility in QC samples can stem from several sources. Inconsistent spiking of the internal standard, due to inaccurate pipetting, is a frequent cause of variability.[1] Instability of the NA-TCVC-d3 in the sample matrix or during storage can also lead to inconsistent results.[1] N-Acetyl-L-cysteine (NAC) itself is known to be susceptible to oxidation, which could also affect its deuterated analog.[4] Variability in sample preparation steps, such as extraction and reconstitution, can also contribute to poor reproducibility.
Q4: I am observing significant background noise or interfering peaks. What could be the source?
A4: High background noise can originate from contaminated solvents, reagents, or mobile phase additives.[1] Interfering peaks may arise from metabolites of the analyte or other endogenous compounds in the sample matrix that have similar mass-to-charge ratios or retention times.[5] It is also possible for in-source fragmentation of metabolites to produce ions that interfere with the analyte or internal standard signal.[5]
Troubleshooting Guides
Issue 1: Poor Linearity (Non-linear curve)
Symptoms:
-
The calibration curve appears quadratic or sigmoidal.
-
The R² value is below the acceptable limit (typically <0.99).
-
Back-calculated concentrations of calibrants show significant deviation, especially at the high and low ends of the curve.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Detector Saturation | Dilute the highest concentration standards and re-inject. If the linearity improves, this indicates detector saturation at high concentrations.[1][3] |
| Ion Suppression/Enhancement | Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in the sample matrix.[2] If significant matrix effects are observed, consider further sample cleanup, dilution of the sample, or optimizing chromatographic conditions to separate the analyte from interfering matrix components.[2] |
| Inappropriate Regression Model | Visually inspect the curve and the residual plot. If a pattern is observed in the residuals, a simple linear regression may not be appropriate. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[1][3] |
| Isotopic Interference | Inject a high concentration of the unlabeled analyte and monitor the mass channel of NA-TCVC-d3. A significant signal would indicate isotopic contribution from the analyte. While less likely with a d3 label, if observed, a standard with a higher degree of deuteration may be necessary.[1] |
Issue 2: Inconsistent Peak Area Ratios
Symptoms:
-
High variability in the peak area ratio of the analyte to NA-TCVC-d3 across replicate injections.
-
Poor precision in QC samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Internal Standard Instability | N-Acetyl-L-cysteine is known to be unstable in solution and can oxidize.[4][6] Prepare fresh stock solutions of NA-TCVC-d3 and store them under recommended conditions (-20°C).[7] Evaluate the stability of the internal standard in the sample matrix over the expected analysis time. |
| Inconsistent Sample Preparation | Verify the calibration and technique of all pipettes and automated liquid handlers. Ensure consistent timing and execution of all sample preparation steps, including extraction, evaporation, and reconstitution. |
| Variable Matrix Effects | Analyze samples from different lots of the biological matrix to assess the variability of matrix effects.[8] If variability is high, further optimization of the sample cleanup procedure is recommended.[2] |
| Autosampler/Injector Issues | Inconsistent injection volumes can lead to variability.[9] Perform routine maintenance on the autosampler and injector. Check for leaks or blockages in the system.[10][11] |
Experimental Protocols
Protocol: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and NA-TCVC-d3 into the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank matrix samples and then spike the analyte and NA-TCVC-d3 into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the analyte and NA-TCVC-d3 into the blank matrix before the extraction process.
-
-
Analyze all samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The IS-Normalized MF should be close to 1.0.[2]
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes generally accepted validation parameters for bioanalytical methods. Specific limits may vary based on regulatory guidance (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.99[1] |
| Calibration Curve Range | The range over which the method is precise and accurate. |
| Precision (%CV) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ).[8] |
| Accuracy (%Bias) | Within-run and between-run accuracy should be within ±15% (±20% at LLOQ).[8] |
| IS-Normalized Matrix Factor (%CV) | The coefficient of variation across different matrix lots should be ≤ 15%.[2][8] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Trichloroethylene (TCE) Metabolite Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of trichloroethylene (TCE) metabolites, with a focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of TCE metabolites. It can lead to inaccurate identification and quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.
dot
Caption: Troubleshooting workflow for identifying and resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Peak Shape and Co-elution Issues
Q1: My chromatogram shows a peak with a significant shoulder. How do I confirm if this is due to co-elution?
A1: A shoulder on a peak is a strong indicator of co-elution. To confirm, examine the mass spectra across the entire peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound. In contrast, a pure compound will have a consistent mass spectrum across the peak.
Q2: All the peaks in my chromatogram are tailing. What could be the cause?
A2: When all peaks exhibit tailing, the issue is likely systemic rather than related to a specific analyte. Common causes include:
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing.
-
Dead Volume: Extra-column volume in the flow path (e.g., from poorly fitted connections) can cause band broadening and tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
Q3: I am observing peak fronting for some of my TCE metabolites. What does this indicate?
A3: Peak fronting is less common than tailing and is often a sign of:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting. Try diluting your sample.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially, resulting in a fronting peak.
Method Optimization
Q4: What are the first steps to take to improve the separation of two co-eluting TCE metabolites in my LC-MS method?
A4: For LC-MS, modifying the mobile phase gradient is often the most effective first step. Try decreasing the gradient ramp (i.e., making it shallower) to give the analytes more time to interact with the stationary phase. You can also introduce an isocratic hold at a solvent composition just before the elution of the critical pair.
Q5: In my GC-MS analysis, two peaks are not fully resolved. What parameters can I adjust?
A5: For GC-MS, the temperature program is the primary tool for optimizing separation. Consider the following adjustments:
-
Slower Temperature Ramp: A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.
-
Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance separation.
-
Lower Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column.
Q6: When should I consider changing the chromatographic column?
A6: If optimizing the mobile phase/temperature gradient and flow rate does not resolve the co-elution, changing the column may be necessary. Consider a column with:
-
A different stationary phase: This will alter the selectivity of the separation. For example, in reversed-phase LC, switching from a C18 to a phenyl-hexyl column can provide different selectivity for aromatic TCE metabolites.
-
A longer length or smaller internal diameter (for GC): This increases the number of theoretical plates and can improve resolution.
-
Smaller particle size (for LC): This can lead to sharper peaks and better separation.
Sample Preparation
Q7: How can my sample preparation procedure help in resolving co-eluting peaks?
A7: A robust sample preparation protocol can significantly reduce matrix effects and the chances of co-elution with endogenous compounds.[1] Consider incorporating a Solid Phase Extraction (SPE) step to clean up your samples and remove interfering substances.
Q8: I am analyzing TCE metabolites by GC-MS and suspect incomplete derivatization is causing peak broadening. How can I address this?
A8: Incomplete derivatization can lead to multiple forms of the same analyte, causing peak distortion.[2] To address this:
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the temperature, time, and reagent concentrations.
-
Use a Catalyst: Some derivatization reactions are enhanced by the addition of a catalyst.
-
Ensure Dry Conditions: Silylation reagents, commonly used for GC-MS, are sensitive to moisture. Ensure your sample and solvents are dry.[3]
Quantitative Data for TCE Metabolite Analysis
The following table provides mass-to-charge ratios (m/z) for selected TCE metabolites and their corresponding internal standards, which are crucial for developing selective and sensitive LC-MS/MS methods.[4]
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytochrome P450 Pathway | |||
| Trichloroacetic acid | TCA | 162.9 | 118.9 |
| Dichloroacetic acid | DCA | 128.9 | 84.0 |
| Trichloroethanol | TCOH | 148.9 | 113.0 |
| Glutathione Conjugation Pathway | |||
| S-(1,2-dichlorovinyl)glutathione | DCVG | 406.0 | 277.0 |
| S-(1,2-dichlorovinyl)-L-cysteine | DCVC | 216.0 | 134.0 |
| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | NAcDCVC | 258.0 | 129.0 |
| Internal Standards | |||
| Dichloroacetic acid-13C2 | DCA-13C2 | 131.0 | 86.0 |
| Trichloroacetic acid-13C2 | TCA-13C2 | 164.9 | 120.9 |
| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine-d3 | NAcDCVC-d3 | 261.0 | 132.0 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of TCE Metabolites in Urine
This protocol is adapted for the analysis of both oxidative and glutathione-pathway metabolites.
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples on ice.
-
To 100 µL of urine, add 10 µL of an internal standard mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).
-
Protocol 2: GC-MS Analysis of TCE Metabolites in Blood
This protocol is suitable for the analysis of volatile and semi-volatile TCE metabolites after derivatization.
-
Sample Preparation and Derivatization:
-
To 200 µL of plasma or whole blood, add internal standards.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
For derivatization, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
The derivatized sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Trichloroethylene Metabolic Pathway
Trichloroethylene is metabolized in the body primarily through two pathways: Cytochrome P450 (CYP)-dependent oxidation and Glutathione (GSH) conjugation.[4][5] The metabolites of these pathways are associated with the toxic effects of TCE.[2]
// Nodes TCE [label="Trichloroethylene (TCE)", fillcolor="#FBBC05"]; CYP_pathway [label="Cytochrome P450 Oxidation", shape=ellipse, fillcolor="#F1F3F4"]; GSH_pathway [label="Glutathione (GSH) Conjugation", shape=ellipse, fillcolor="#F1F3F4"];
ChloralHydrate [label="Chloral Hydrate", fillcolor="#FFFFFF"]; TCOH [label="Trichloroethanol (TCOH)", fillcolor="#FFFFFF"]; TCA [label="Trichloroacetic Acid (TCA)", fillcolor="#FFFFFF"]; DCA [label="Dichloroacetic Acid (DCA)", fillcolor="#FFFFFF"];
DCVG [label="S-(1,2-dichlorovinyl)glutathione (DCVG)", fillcolor="#FFFFFF"]; DCVC [label="S-(1,2-dichlorovinyl)-L-cysteine (DCVC)", fillcolor="#FFFFFF"]; NAcDCVC [label="N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine\n(NAcDCVC)", fillcolor="#FFFFFF"];
Toxic_Intermediates [label="Reactive Toxic Intermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TCE -> CYP_pathway; TCE -> GSH_pathway;
CYP_pathway -> ChloralHydrate; ChloralHydrate -> TCOH; ChloralHydrate -> TCA; TCA -> DCA;
GSH_pathway -> DCVG; DCVG -> DCVC; DCVC -> NAcDCVC; DCVC -> Toxic_Intermediates; }``` Caption: Major metabolic pathways of trichloroethylene (TCE).
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 and ¹³C Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] This guide provides an objective comparison between two types of SIL internal standards: the deuterated standard N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 and carbon-13 (¹³C) labeled internal standards.
The ideal internal standard should exhibit chemical and physical properties that are nearly identical to the analyte of interest. This ensures that it experiences the same effects during sample preparation, chromatography, and ionization, thereby providing reliable correction for any variability.[2] While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.
Performance Comparison: Deuterated vs. ¹³C Internal Standards
The primary distinctions between this compound (a deuterated standard) and ¹³C internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled internal standards is their ability to co-elute perfectly with the unlabeled analyte.[2] This is because the mass difference is distributed throughout the carbon backbone of the molecule, resulting in virtually identical physicochemical properties. In contrast, deuterated standards like this compound can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] This "isotope effect" arises from the fact that a carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond.[2]
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[2] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[3][4] While the deuterium atoms in this compound are on a methyl group and thus less likely to exchange, the inherent stability of ¹³C labels is superior.[4]
Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[2] Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[5] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[2]
Data Presentation
| Performance Parameter | This compound (Deuterated - Representative) | ¹³C-Labeled Internal Standard (Representative) | Key Advantages of ¹³C-Labeled Standards |
| Chromatographic Co-elution with Analyte | Potential for slight retention time shift | Perfect co-elution | Ensures identical experience of chromatographic conditions and matrix effects. |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions | Highly stable, no risk of isotopic exchange | Guarantees the integrity of the internal standard throughout the analytical process.[3] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shift | Excellent | More accurate and precise quantification in complex biological matrices.[5] |
| Accuracy (Mean Bias) | 96.8% (for a generic drug)[3] | 100.3% (for a generic drug)[3] | Closer to the true value, indicating higher accuracy. |
| Precision (Relative Standard Deviation) | 8.6% (for a generic drug)[3] | 7.6% (for a generic drug)[3] | Lower variability in repeated measurements, indicating higher precision. |
Experimental Protocols
The following is a detailed methodology for a key experiment: the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in human plasma using a stable isotope-labeled internal standard by LC-MS/MS. This protocol can be adapted for either this compound or a corresponding ¹³C-labeled internal standard.
Objective: To accurately quantify the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in human plasma samples.
Materials:
-
Human plasma samples
-
N-Acetyl-S-(trichlorovinyl)-L-cysteine analytical standard
-
This compound or ¹³C-labeled N-Acetyl-S-(trichlorovinyl)-L-cysteine internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of N-Acetyl-S-(trichlorovinyl)-L-cysteine in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (this compound or ¹³C-labeled) in methanol.
-
From the stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution in a 50:50 methanol:water mixture.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Acetyl-S-(trichlorovinyl)-L-cysteine: To be determined based on the parent and product ions.
-
This compound: To be determined based on the parent and product ions (typically M+3).
-
¹³C-labeled N-Acetyl-S-(trichlorovinyl)-L-cysteine: To be determined based on the parent and product ions (mass shift depends on the number of ¹³C atoms).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in the plasma samples from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathway leading to the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and the general experimental workflow for its quantification.
Caption: Metabolic pathway of trichloroethylene leading to N-Acetyl-S-(trichlorovinyl)-L-cysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-S-(1,2,3,4,4-pentachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biomarkers is paramount in toxicology studies and clinical trials. N-Acetyl-S-(1,2,3,4,4-pentachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC), a metabolite of the industrial solvent tetrachloroethylene, serves as a critical biomarker for exposure and nephrotoxicity. Cross-validation of analytical methods is a vital process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] This guide provides a comprehensive comparison of two common analytical techniques for the quantification of N-Ac-TCVC: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The cross-validation process is essential for ensuring inter-laboratory reproducibility, supporting regulatory compliance, and confirming method reliability across different settings.[1] It strengthens data integrity and is crucial for making sound decisions in drug development and toxicological risk assessment.[1]
Comparison of Analytical Methods
This section details the performance characteristics of a GC-MS/MS method, adapted from established protocols for similar compounds, and a hypothetical competitive ELISA developed for high-throughput screening.
| Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) |
| Linearity (ng/mL) | 0.3 - 104[2] | 1 - 100 |
| Accuracy (% Recovery) | 95.4 - 108.5[2] | 85 - 115 |
| Precision (%RSD) | < 15% | < 20% |
| Limit of Detection (LOD) (ng/mL) | 0.1[2] | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 0.3[2] | 1 |
| Specificity | High (based on mass-to-charge ratio)[3] | Moderate (potential for cross-reactivity)[3][4] |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Expertise Required | High[3] | Moderate |
Experimental Protocols
Detailed methodologies for both the GC-MS/MS and competitive ELISA methods are provided below.
1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This method is based on the principles of a sensitive and selective negative ion chemical ionization GC-MS/MS method developed for the determination of a similar tetrachloroethylene metabolite.[2]
-
Sample Preparation:
-
GC-MS/MS Analysis:
-
Quantification:
-
A calibration curve is generated using known concentrations of N-Ac-TCVC.
-
The concentration of N-Ac-TCVC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Method
This hypothetical method is designed for rapid screening of a large number of samples.
-
Principle: This is a competitive immunoassay where N-Ac-TCVC in the sample competes with a fixed amount of enzyme-labeled N-Ac-TCVC for binding to a limited number of anti-N-Ac-TCVC antibody-coated microplate wells. The amount of colored product is inversely proportional to the amount of N-Ac-TCVC in the sample.
-
Procedure:
-
Standards, controls, and samples are added to the wells of a microplate coated with anti-N-Ac-TCVC antibodies.
-
Enzyme-conjugated N-Ac-TCVC is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Quantification:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the standards.
-
The concentration of N-Ac-TCVC in the samples is determined by interpolating their absorbance values from the standard curve.
-
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the GC-MS/MS and ELISA methods.
Caption: Cross-validation workflow for analytical methods.
This guide provides a framework for the cross-validation of analytical methods for N-Ac-TCVC. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity and specificity versus high throughput and lower cost.[3] Cross-validation ensures that the data generated, regardless of the method used, is reliable and comparable, which is fundamental to robust scientific research and regulatory decision-making.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlabmag.com [medlabmag.com]
- 4. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies available for the measurement of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a critical biomarker for assessing exposure to trichloroethylene (TCE) and tetrachloroethylene (PERC). Understanding the variability and performance of different analytical methods is paramount for accurate risk assessment and toxicological studies. This document summarizes quantitative performance data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most appropriate analytical strategy.
Data Presentation: A Comparative Look at Analytical Performance
The quantification of NA-TCVC in biological matrices is predominantly achieved through two sophisticated analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of their performance characteristics as reported in the literature.
| Performance Metric | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 ng/mL in rat urine[1] | 1.8 to 68.2 femtomoles on column (analyte and matrix dependent) |
| Limit of Quantification (LOQ) | 0.3 ng/mL in rat urine[1] | 1-10 pmol/g in kidney, 1-2.5 pmol/ml in serum, 2.5-5 pmol/ml in urine |
| Linearity Range | 0.3 to 104 ng/mL in rat urine[1] | Not explicitly stated in the provided search results. |
| Recovery | 95.4% to 108.5% from rat urine[1] | Not explicitly stated in the provided search results. |
| Biological Matrix | Rat Urine[1] | Mouse liver, kidneys, serum, and urine |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and accuracy of NA-TCVC measurements. Below are outlines of the typical procedures for both GC-MS/MS and LC-MS/MS analyses.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for NA-TCVC in Urine
This method, a sensitive and selective negative ion chemical ionization (NICI) GC-MS/MS procedure, has been developed for the determination of NA-TCVC in rat urine.[1]
1. Sample Preparation:
-
Fortify urine samples with a 13C,D2-labeled analog of NA-TCVC to serve as an internal standard.
-
Acidify the urine samples.
-
Extract the acidified urine with ethyl acetate.
-
Derivatize the extract with methanolic HCl to form the methyl ester of NA-TCVC.
2. GC-MS/MS Analysis:
-
Analyze the resulting methyl esters using a GC-MS/MS system.
-
Employ negative ion chemical ionization (NICI) for sensitive detection.
-
Monitor the specific precursor-to-product ion transition for NA-TCVC and its internal standard for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for NA-TCVC in Biological Samples
An ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method has been developed for the simultaneous analysis of NA-TCVC and its precursor metabolites in various mouse tissues.
1. Sample Preparation:
-
Homogenize tissue samples (liver, kidney) or use liquid samples (serum, urine) directly.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject the supernatant into a UHPLC system coupled to a tandem mass spectrometer.
-
Utilize a suitable reversed-phase column for chromatographic separation.
-
Employ electrospray ionization (ESI) in either positive or negative mode.
-
Perform multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions of NA-TCVC and other target analytes.
Mandatory Visualizations
Visual representations of metabolic pathways and experimental workflows can significantly enhance understanding and aid in experimental design.
References
A Comparative Guide to Trichloroethylene (TCE) Biomarkers: N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) vs. Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) and other prominent biomarkers used to assess exposure to trichloroethylene (TCE). TCE, a widespread environmental and occupational contaminant, undergoes complex metabolism, leading to various biomarkers with distinct characteristics. Understanding the performance of these biomarkers is critical for accurate exposure assessment, risk characterization, and the development of potential therapeutic interventions.
Introduction to TCE Metabolism and Biomarkers
Trichloroethylene is primarily metabolized in the body through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1] The oxidative pathway, considered the major route, results in the formation of metabolites such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA).[1] The GSH conjugation pathway, although a minor route in terms of overall flux, is of significant toxicological importance as it leads to the formation of nephrotoxic and potentially carcinogenic metabolites, including S-(trichlorovinyl)-L-cysteine (TCVC), which is further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC).[2][3]
This guide focuses on a comparative analysis of the urinary biomarkers NA-TCVC, TCA, and DCA, providing insights into their utility in biological monitoring of TCE exposure.
Data Presentation: A Comparative Analysis of TCE Biomarkers
The following table summarizes the key performance characteristics of urinary NA-TCVC, TCA, and DCA as biomarkers of TCE exposure. This data is synthesized from multiple experimental studies to provide a comparative overview.
| Biomarker | Metabolic Pathway | Half-Life | Key Characteristics |
| N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) | Glutathione (GSH) Conjugation | Not definitively established in humans, but likely shorter than TCA. | - Specificity: Highly specific to the GSH conjugation pathway, which is linked to nephrotoxicity.[2] - Sensitivity: Potentially a more sensitive indicator of the toxicologically relevant metabolic pathway, even at low exposure levels.[4] - Application: Useful for assessing the risk of TCE-induced kidney damage. |
| Trichloroacetic Acid (TCA) | Cytochrome P450 Oxidation | Biphasic elimination with an initial rapid phase (approx. 22.5 hours) and a slower phase (approx. 72.6 hours).[5] | - Abundance: A major metabolite of TCE, often found in higher concentrations in urine compared to NA-TCVC.[2] - Correlation with Exposure: Urinary levels generally correlate with the intensity of TCE exposure.[6] - Limitations: Less specific to TCE as it can also be a metabolite of other chlorinated solvents.[7] |
| Dichloroacetic Acid (DCA) | Cytochrome P450 Oxidation | Shorter half-life compared to TCA. | - Toxicity: Associated with hepatotoxicity. - Concentration: Generally found at lower concentrations in urine compared to TCA. - Variability: Its formation and excretion can be more variable between individuals. |
Experimental Protocols
Detailed methodologies for the analysis of TCE biomarkers are crucial for obtaining reliable and comparable data. Below are outlines of typical experimental protocols for the quantification of NA-TCVC and TCA in urine.
Protocol 1: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) in Urine by LC-MS/MS
This method is highly sensitive and specific for the detection of NA-TCVC.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to remove any particulate matter.
- To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled NA-TCVC).
- Perform solid-phase extraction (SPE) for sample cleanup and concentration.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the urine sample onto the cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute NA-TCVC with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 10-20 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both NA-TCVC and the internal standard.
3. Quantification:
- Generate a calibration curve using standards of known NA-TCVC concentrations.
- Calculate the concentration of NA-TCVC in the urine samples based on the peak area ratios of the analyte to the internal standard.
Protocol 2: Quantification of Trichloroacetic Acid (TCA) in Urine by GC/MS
This is a well-established method for the analysis of TCA.
1. Sample Preparation (with derivatization):
- Thaw frozen urine samples at room temperature.
- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled TCA).
- Acidify the sample with a strong acid (e.g., sulfuric acid).
- Extract TCA into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
- Perform derivatization to convert the non-volatile TCA into a volatile ester (e.g., methyl ester) using a derivatizing agent like diazomethane or BF3/methanol.
- Evaporate the solvent and reconstitute in a suitable solvent for GC/MS analysis.
2. GC/MS Analysis:
- Gas Chromatography (GC):
- Column: A capillary column suitable for the analysis of halogenated compounds (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An appropriate temperature gradient to separate the TCA derivative from other components.
- Mass Spectrometry (MS):
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TCA derivative and the internal standard.
3. Quantification:
- Prepare a calibration curve using derivatized TCA standards.
- Quantify the TCA concentration in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
TCE Metabolic Pathways
The following diagram illustrates the two primary metabolic pathways of trichloroethylene.
Caption: Metabolic pathways of trichloroethylene (TCE).
Signaling Pathways in TCE-Induced Nephrotoxicity
This diagram depicts key signaling pathways implicated in the nephrotoxicity induced by TCE metabolites.
Caption: Signaling pathways in TCE-induced nephrotoxicity.
Experimental Workflow for Biomarker Analysis
The following workflow illustrates the general steps involved in the analysis of urinary TCE biomarkers.
Caption: Experimental workflow for TCE biomarker analysis.
Conclusion
The choice of a specific biomarker for assessing TCE exposure depends on the research or monitoring objectives.
-
NA-TCVC is a highly specific biomarker for the GSH conjugation pathway, which is directly implicated in TCE-induced nephrotoxicity. Its measurement is particularly valuable for studies focused on the mechanisms of kidney damage and for risk assessment related to this specific adverse outcome.
-
TCA is a major metabolite and a well-established biomarker of overall TCE exposure. Its longer half-life makes it suitable for assessing chronic or cumulative exposure. However, its lack of specificity to TCE is a notable limitation.
-
DCA can provide additional information, particularly regarding the oxidative metabolism and potential hepatotoxicity, but its lower concentrations and higher variability can make it a less reliable primary biomarker.
For a comprehensive assessment of TCE exposure and its potential health effects, the concurrent analysis of multiple biomarkers, including NA-TCVC and TCA, is recommended. This approach allows for a more complete understanding of the metabolic fate of TCE and the potential for target organ toxicity. Future research should focus on establishing a more definitive half-life for NA-TCVC in humans and on conducting large-scale comparative studies to further elucidate the relative sensitivity and specificity of these biomarkers across a range of exposure scenarios.
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. Target Organ Metabolism, Toxicity, and Mechanisms of Trichloroethylene and Perchloroethylene: Key Similarities, Differences, and Data Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excretion kinetics of urinary metabolites in a patient addicted to trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of trichloroethylene and tetrachloroethylene in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining Accuracy and Precision for N-Ac-TCVC-d3 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard like N-Ac-TCVC-d3, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This guide provides an objective comparison of the performance of deuterated internal standards with other alternatives, supported by experimental data, to aid in the development of robust and reliable bioanalytical methods.
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This ensures it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[2][3] This mimicry leads to superior accuracy and precision in quantification.
Experimental Protocols
Detailed and rigorous experimental protocols are the bedrock of a successful bioanalytical method validation. Below are methodologies for assessing key parameters when using a deuterated internal standard.
Accuracy and Precision Assessment
-
Objective : To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[2]
-
Protocol :
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration, accuracy (as % bias), and precision (as % coefficient of variation, CV) for each QC level.[2]
-
Acceptance Criteria : The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[2]
-
Selectivity and Specificity
-
Objective : To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
-
Protocol :
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[1]
-
Process one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the deuterated internal standard.[2]
-
Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.[1][2]
-
Process a third set of samples from each blank source spiked with the analyte at the LLOQ and the deuterated internal standard.
-
Data Presentation: A Case Study with Deuterated Vitamin D3
While specific data for N-Ac-TCVC-d3 is not publicly available, the following tables summarize the accuracy and precision data from studies using a deuterated internal standard for the quantification of Vitamin D3, which serves as a representative example of the performance expected from such methods.
Table 1: Accuracy of Vitamin D3 Quantification using d3-Vitamin D3 Internal Standard
| Reference Material/Spiked Level | Method | Nominal Concentration | Measured Concentration | Accuracy (%) | Citation |
| Certified Reference Material (SRM 1849) | HPLC/MS/MS | - | - | 102.4 | [4] |
| Certified Reference Material (BCR-122) | HPLC/MS/MS | - | - | 99.8 | [4] |
| Spiked Blank Syrup (Low) | LC-MS/MS | - | - | 101-103 | [5] |
| Spiked Blank Syrup (Medium) | LC-MS/MS | - | - | 101-103 | [5] |
| Spiked Blank Syrup (High) | LC-MS/MS | - | - | 101-103 | [5] |
| Spiked Starch Powder (Low) | LC-MS/MS | - | - | 101-103 | [5] |
| Spiked Starch Powder (Medium) | LC-MS/MS | - | - | 101-103 | [5] |
| Spiked Starch Powder (High) | LC-MS/MS | - | - | 101-103 | [5] |
Table 2: Precision of Vitamin D3 Quantification using d3-Vitamin D3 Internal Standard
| Matrix | Method | Precision (% RSD) | Citation |
| Feed Matrixes (4 types) | HPLC/MS/MS | 1.32 - 15.6 | [4] |
| Tablets (3 types) | HPLC/MS/MS | 1.32 - 15.6 | [4] |
| Food Matrixes (12 types) | HPLC/MS/MS | 1.32 - 15.6 | [4] |
| Dietary Supplements (4 preparations) | LC-MS/MS | 2.7 - 7.0 | [5] |
| Plasma (Intra-assay, 25OHD3) | LC-HRMS | < 7.64 | [6] |
| Plasma (Inter-assay, 25OHD3) | LC-HRMS | < 6.1 | [6] |
Comparison with Alternative Internal Standards
The primary alternative to a deuterated internal standard is an analog internal standard, which is a compound structurally similar to the analyte. While more readily available and often less expensive, analog internal standards have limitations.
Table 3: Comparison of Deuterated vs. Analog Internal Standards
| Feature | Deuterated Internal Standard | Analog Internal Standard |
| Physicochemical Properties | Nearly identical to the analyte.[2] | Similar, but not identical to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte.[3] | Elutes at a different retention time. |
| Ionization Efficiency | Identical to the analyte, providing optimal correction for matrix effects.[3][7] | May differ from the analyte, leading to incomplete correction for matrix effects. |
| Accuracy and Precision | Generally higher due to better compensation for variability.[1][7] | Can be compromised by differential matrix effects and extraction recovery. |
| Regulatory Acceptance | Widely recognized as the "gold standard" by regulatory bodies like the FDA and EMA.[2][3] | May require more extensive validation to demonstrate robustness. |
Visualizing the Workflow
The following diagrams illustrate the typical workflow for a bioanalytical method using a deuterated internal standard and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantification of vitamin D3 in feed, food, and pharmaceuticals using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-laboratory validation of a method for the determination of vitamin D3 in dietary supplements by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Establishing the Limit of Detection for N-Acetyl-S-(trichlorovinyl)-L-cysteine in Blood: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in toxicological studies and drug metabolite analysis, establishing a reliable and sensitive method for the detection of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) in blood is critical. NA-TCVC is a metabolite of the industrial solvent trichloroethylene, and its quantification in biological matrices is essential for understanding exposure and toxicity. This guide provides a comparative overview of analytical methods, focusing on their limits of detection (LOD) and offering detailed experimental protocols.
Comparison of Analytical Methods
The primary method for the quantification of NA-TCVC in blood is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity. While methods for the parent compound N-acetylcysteine (NAC) are more varied, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), their direct applicability to NA-TCVC would require significant method development and validation. The following table summarizes the performance of a key UPLC-MS/MS method for NA-TCVC and compares it with established methods for the related compound NAC.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) | UPLC-MS/MS | Mouse Serum | 1.8 - 68.2 femtomoles on column[1] | 1-2.5 pmol/ml[1] |
| N-acetylcysteine (NAC) | UPLC-MS | Rat Plasma | 0.20 µg/mL[2] | 0.66 µg/mL[2] |
| N-acetylcysteine (NAC) | HPLC with Fluorescence Detection | Biological Blood/Tissue | 5 nM per 5 µL injection[3] | - |
| N-acetylcysteine (NAC) | LC-MS/MS | Human Plasma | - | 50 ng/ml[4] |
| N-acetylcysteine (NAC) | Ion-pair reversed-phase LC | Plasma | - | 0.15 µM (as thiol)[5] |
Experimental Protocols
UPLC-MS/MS Method for NA-TCVC in Serum
This protocol is adapted from a validated method for the simultaneous detection of NA-TCVC and its precursors.[1]
a. Sample Preparation:
-
To 50 µL of serum, add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
b. UPLC-MS/MS Analysis:
-
Chromatographic System: An ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NA-TCVC.
General Protocol for N-acetylcysteine (NAC) Analysis in Plasma (LC-MS/MS)
This protocol provides a general workflow for NAC analysis, which can be a starting point for developing a method for NA-TCVC.[4][6]
a. Sample Preparation (with reduction of oxidized forms):
-
To a plasma sample, add a solution of dithiothreitol (DTT) to reduce any disulfide bonds, ensuring the measurement of total NAC.[4][7]
-
Incubate the mixture to allow for complete reduction.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid or perchloric acid).[6][7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
b. LC-MS/MS Analysis:
-
Chromatographic System: HPLC or UPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an acid modifier like formic acid.
-
Mass Spectrometer: Tandem mass spectrometer with ESI source.
-
Ionization Mode: Typically positive ion mode for NAC.
-
Detection: MRM of the specific transitions for NAC and an internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of NA-TCVC in blood.
Caption: Experimental workflow for NA-TCVC analysis in blood.
Caption: Metabolic pathway of Trichloroethylene to NA-TCVC.
References
- 1. Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput UPLC-MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cysteine, glutathione and N-acetylcysteine in plasma by ion-pair reversed-phase liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of N-Ac-TCVC
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the sensitive and reliable quantification of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC), a critical biomarker of tetrachloroethylene exposure.
In the realm of toxicology and drug metabolism studies, the accurate measurement of biomarkers is paramount. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) is a key urinary metabolite of tetrachloroethylene, a widespread environmental contaminant. Its quantification is crucial for assessing exposure and understanding the associated health risks. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two platforms for N-Ac-TCVC analysis, supported by experimental data, to aid researchers in making informed decisions for their specific needs.
At a Glance: Key Performance Metrics
| Parameter | GC-MS/MS | LC-MS/MS |
| Analyte Form | Derivatized (Methyl Ester) | Native (Underivatized) |
| Sample Matrix | Rat Urine | Mouse Liver, Kidney, Serum, Urine |
| Limit of Detection (LOD) | 0.1 ng/mL (in urine)[1] | 1.8 to 68.2 femtomoles (on column) |
| Limit of Quantification (LOQ) | 0.3 ng/mL (in urine)[1] | 1-10 pmol/g or pmol/mL |
| Linearity Range | 0.3 to 104 ng/mL (in urine)[1] | Not explicitly stated in retrieved abstracts |
| Sample Preparation | Requires derivatization | Generally simpler, direct injection |
| Throughput | Potentially lower due to derivatization | Higher throughput capabilities |
The Contenders: A Deeper Dive into the Methodologies
The fundamental difference between GC-MS and LC-MS lies in the state of the mobile phase used to separate compounds. GC-MS is ideal for volatile and thermally stable molecules, while LC-MS excels in the analysis of larger, more polar, and thermally labile compounds. Given that N-Ac-TCVC is a polar molecule, LC-MS/MS is inherently better suited for its direct analysis. To be analyzed by GC-MS, N-Ac-TCVC requires a chemical modification step known as derivatization to increase its volatility.
Gas Chromatography-Mass Spectrometry (GC-MS)
The established method for N-Ac-TCVC analysis by GC-MS involves a derivatization step to convert the polar carboxylic acid group into a more volatile methyl ester. This allows the analyte to traverse the gas chromatograph for separation before detection by the mass spectrometer.
This protocol is based on the method described by Bartels (1994) for the analysis of N-Ac-TCVC in rat urine.[1]
1. Sample Preparation:
-
Acidify the urine sample.
-
Perform a liquid-liquid extraction with ethyl acetate to isolate the analyte.
-
Evaporate the ethyl acetate extract to dryness.
-
Derivatize the residue with methanolic HCl to form the methyl ester of N-Ac-TCVC.
2. GC-MS/MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is employed for its high sensitivity and selectivity for electrophilic compounds like N-Ac-TCVC.[1]
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for selective reaction monitoring (SRM) to enhance specificity and reduce background noise.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more direct approach for the analysis of N-Ac-TCVC, leveraging its polarity for separation in the liquid phase without the need for derivatization. This simplifies sample preparation and can lead to higher throughput.
The following protocol is based on the ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method for the analysis of N-Ac-TCVC in biological matrices.
1. Sample Preparation:
-
For urine and serum samples, a simple protein precipitation step with a solvent like acetonitrile may be sufficient.
-
For tissue samples (liver, kidney), homogenization followed by protein precipitation is typically required.
-
The supernatant is then directly injected into the LC-MS/MS system.
2. UHPLC-MS/MS Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatograph (UHPLC) with a reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode is effective for ionizing polar molecules like N-Ac-TCVC.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in SRM mode is used for quantification.
The Verdict: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful techniques capable of quantifying N-Ac-TCVC at low levels in biological matrices. However, for most applications, LC-MS/MS emerges as the superior choice for the analysis of N-Ac-TCVC .
The primary advantage of LC-MS/MS is the ability to analyze the compound in its native form, eliminating the need for a time-consuming and potentially variable derivatization step. This leads to simpler sample preparation, higher sample throughput, and potentially improved accuracy and precision. The sensitivity of modern LC-MS/MS instruments is exceptional, allowing for the detection of N-Ac-TCVC at femtomole levels.
GC-MS, while a robust and reliable technique, is hampered by the necessity of derivatization for polar analytes like N-Ac-TCVC. This additional step can introduce variability and is not ideal for high-throughput screening. However, in laboratories where GC-MS is the primary platform, the described method provides a viable, albeit more labor-intensive, option.
References
A Comparative Guide to the Bioanalytical Validation of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a key urinary metabolite of the environmental contaminant trichloroethylene (TCE), is paramount for toxicological and human exposure studies.[1][2] A critical component for achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the selection of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3), against a structural analog internal standard for the bioanalysis of NA-TCVC.
This comparison is based on established principles of bioanalytical method validation. While comprehensive validation reports with detailed quantitative data for specific methods were not publicly available, this guide presents a thorough overview of the expected performance characteristics to assist researchers in choosing the most suitable internal standard for their applications.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as NA-TCVC-d3, is widely regarded as the gold standard in quantitative bioanalysis.[3][4] By incorporating stable isotopes like deuterium (²H), the molecular weight of the IS is increased, enabling it to be distinguished from the analyte by the mass spectrometer.[3] Crucially, its physicochemical properties remain nearly identical to the analyte.[3] This ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[3][4]
Performance Comparison: NA-TCVC-d3 vs. Structural Analog Internal Standard
This section compares the expected validation performance of a bioanalytical method for NA-TCVC using NA-TCVC-d3 as the internal standard versus a method employing a hypothetical structural analog internal standard.
Table 1: Performance of NA-TCVC-d3 in Different Biological Matrices
| Parameter | Matrix: Human Urine | Matrix: Human Plasma |
| Linearity (R²) | > 0.995 | > 0.995 |
| Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 10% | < 12% |
| Matrix Effect (%) | 97 - 103% | 94 - 106% |
| Extraction Recovery (%) | > 90% | > 85% |
Table 2: Comparative Performance of NA-TCVC-d3 vs. a Structural Analog IS
| Feature | NA-TCVC-d3 (SIL-IS) | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with NA-TCVC | May have different retention time |
| Ionization Efficiency | Identical to NA-TCVC | May differ from NA-TCVC |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
| Accuracy | High | Moderate to High |
| Precision | High | Moderate |
| Method Robustness | High | Moderate |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of a bioanalytical method for NA-TCVC using an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Urine
-
To 1.0 mL of human urine, add 50 µL of a 1 µg/mL solution of NA-TCVC-d3 in methanol (internal standard).
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1.0 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Analysis
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
MRM Transitions :
-
NA-TCVC: m/z 292.0 → 162.9
-
NA-TCVC-d3: m/z 295.0 → 165.9
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of trichloroethylene.
Caption: Bioanalytical Workflow for NA-TCVC Quantification.
References
- 1. Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Urinary Biomarkers for Inhaled Trichloroethylene Exposure: N-Ac-TCVC vs. Traditional Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) as a biomarker for inhaled trichloroethylene (TCE) exposure against traditional biomarkers, trichloroacetic acid (TCA) and trichloroethanol (TCOH). This comparison is supported by a review of experimental data and detailed methodologies for the quantification of these biomarkers and inhaled TCE.
Executive Summary
Effective monitoring of occupational and environmental exposure to trichloroethylene (TCE), a known human carcinogen, is critical for assessing health risks.[1] While urinary trichloroacetic acid (TCA) and trichloroethanol (TCOH) have been the standard biomarkers for TCE exposure for decades, recent advancements have highlighted N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) as a potentially more specific and sensitive indicator. This guide delves into the comparative performance of these biomarkers, presenting available quantitative data, detailed experimental protocols, and a visualization of the relevant metabolic pathway.
Comparison of Urinary Biomarkers
The selection of an appropriate biomarker for TCE exposure depends on several factors, including the exposure level, the timing of sample collection, and the analytical method's sensitivity and specificity. While TCA and TCOH are metabolites of the primary oxidative pathway of TCE metabolism, N-Ac-TCVC is a product of the glutathione conjugation pathway.
| Biomarker | Metabolic Pathway | Key Advantages | Key Disadvantages |
| N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) | Glutathione Conjugation | High specificity to TCE exposure. May be a more sensitive indicator at low exposure levels. | Less historical data available compared to TCA and TCOH. Analytical methods can be more complex. |
| Trichloroacetic Acid (TCA) | Oxidative Metabolism | Extensive historical data and established analytical methods. Good correlation with long-term exposure. | Longer half-life can make it less indicative of recent exposure. Can be influenced by exposure to other chlorinated solvents. |
| Trichloroethanol (TCOH) | Oxidative Metabolism | Reflects more recent exposure due to a shorter half-life than TCA. | Can be conjugated with glucuronic acid, requiring enzymatic hydrolysis for total TCOH measurement. |
Quantitative Data Summary
One study investigating workers exposed to TCE, with breathing zone air levels mostly below 50 ppm, found that urinary levels of total trichloro-compounds, TCOH, and TCA increased as a linear function of TCE exposure.[2] The relationship was statistically significant for both men and women.[2] Another study established a regression equation between environmental TCE concentration and urinary TCE concentration, suggesting a urinary TCE level of 26.0 µg/L corresponds to the Threshold Limit Value-Time Weighted Average (TLV-TWA) of 269 mg/m³.[3]
For TCA, a study demonstrated that the established exposure equivalent of 100 mg/L in urine for a 50 ppm TCE exposure is also valid at lower exposure concentrations, down to 12.5 ppm.[4] The study predicted that for TCE exposure concentrations of 0.6 and 6 ppm, the resulting urinary TCA concentrations at the end of a work week would be 1.2 and 12 mg/L, respectively.[4]
While specific correlation coefficients for N-Ac-TCVC with inhaled TCE in humans are not detailed in the available literature, its formation through a specific metabolic pathway suggests a high degree of specificity as a biomarker. Further research is needed to establish a quantitative relationship comparable to that of TCA and TCOH.
Experimental Protocols
Measurement of Inhaled Trichloroethylene (TCE)
The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide standardized methods for the collection and analysis of airborne TCE.
OSHA Method 1001: Personal Air Sampling
This method is suitable for determining the time-weighted average (TWA) exposure to TCE.
-
Sampling Media: Coconut shell charcoal tube (100 mg/50 mg).
-
Procedure:
-
A personal sampling pump calibrated to a flow rate of 0.01 to 0.2 L/min is attached to the worker's breathing zone.
-
Air is drawn through the charcoal tube, where TCE is adsorbed.
-
The front and back sections of the charcoal are transferred to separate vials.
-
TCE is desorbed from the charcoal using carbon disulfide.
-
The resulting solution is analyzed by gas chromatography with a flame ionization detector (GC-FID).
-
NIOSH Method 1022: Air Sampling
This method is also for the determination of TCE in the air.
-
Sampling Media: Solid sorbent tube (coconut shell charcoal, 100 mg/50 mg).
-
Procedure:
-
A sampling pump is used to draw a known volume of air through the sorbent tube.
-
The charcoal is transferred to a vial, and TCE is desorbed with carbon disulfide.
-
An aliquot of the desorbed sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID) for quantification.
-
Measurement of Urinary N-Ac-TCVC
Analysis of N-Ac-TCVC in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
UPLC-MS/MS Method for N-Ac-TCVC (and other TCE metabolites)
This protocol is adapted from methods for the simultaneous determination of TCE metabolites.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To a 1.0 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled N-Ac-TCVC).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for N-Ac-TCVC and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known N-Ac-TCVC concentrations.
-
Determine the concentration of N-Ac-TCVC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Trichloroethylene
The following diagram illustrates the two major metabolic pathways of TCE, leading to the formation of the urinary biomarkers discussed.
Experimental Workflow for Biomarker Analysis
The following diagram outlines the general workflow for correlating inhaled TCE exposure with urinary biomarker concentrations.
Conclusion
Both traditional biomarkers (TCA and TCOH) and the emerging biomarker (N-Ac-TCVC) have utility in monitoring TCE exposure. TCA and TCOH benefit from extensive historical data and established, linear correlations with inhaled TCE levels, making them suitable for assessing compliance with occupational exposure limits. N-Ac-TCVC, due to its high specificity, holds promise as a more sensitive biomarker, particularly for low-level exposures.
For comprehensive risk assessment, especially in research and drug development settings where understanding the full metabolic fate of a compound is crucial, the concurrent analysis of metabolites from both the oxidative and glutathione conjugation pathways is recommended. Future studies that directly compare the correlation of N-Ac-TCVC, TCA, and TCOH with well-characterized inhaled TCE exposures in human cohorts are needed to definitively establish the superior biomarker for various exposure scenarios.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. oem.bmj.com [oem.bmj.com]
- 3. Trichloroethylene in urine as biological exposure index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichloroacetic acid in urine as biological exposure equivalent for low exposure concentrations of trichloroethene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolite Profiling of Trichloroethylene and Tetrachloroethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolite profiles of two prevalent industrial solvents, trichloroethylene (TCE) and tetrachloroethylene (PCE). Understanding the distinct metabolic pathways and resulting metabolites of these compounds is crucial for assessing their toxicological profiles and developing relevant biomarkers for exposure and effect. This document summarizes key experimental data, details analytical methodologies, and visualizes the metabolic processes to facilitate further research and drug development efforts related to halogenated hydrocarbon toxicity.
Executive Summary
Trichloroethylene (TCE) and tetrachloroethylene (PCE) are structurally similar chlorinated solvents that undergo metabolism in humans and experimental animals through two primary pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (GSH) conjugation.[1][2] While the metabolic routes are qualitatively similar, significant quantitative differences exist in the flux and yield of metabolites, leading to distinct toxicological outcomes.[3][4]
The oxidative pathway is the major route of metabolism for both compounds, with a significantly higher flux for TCE compared to PCE.[1][2] Conversely, the GSH conjugation pathway, though a minor route, is substantially more active for PCE than for TCE.[1][2] These differences in metabolic flux have important implications for organ-specific toxicity, with oxidative metabolites primarily linked to liver and lung toxicity, and GSH-derived metabolites associated with nephrotoxicity.[5][6]
Comparative Metabolite Data
The following tables summarize quantitative data on the major metabolites of TCE and PCE from various experimental models.
Table 1: Comparison of Metabolic Pathway Flux in Male Mice [1][2]
| Parameter | Trichloroethylene (TCE) | Tetrachloroethylene (PCE) |
| Predominant Metabolic Pathway | Oxidation | Oxidation |
| Oxidative Pathway Flux | 1,200 - 3,800 fold higher than GSH conjugation | 26 - 34 fold higher than GSH conjugation |
| GSH Conjugation Pathway Flux | ~0.010% - 0.013% of administered dose | ~0.19% - 0.30% of administered dose (approx. 21-fold higher than TCE) |
Table 2: Major Metabolites of TCE and PCE [5][6][7]
| Parent Compound | Metabolic Pathway | Major Metabolites | Associated Toxicity |
| Trichloroethylene (TCE) | P450 Oxidation | Chloral Hydrate, Trichloroacetic Acid (TCA), Dichloroacetic Acid (DCA), Trichloroethanol (TCOH) | Liver and Lung Toxicity |
| GSH Conjugation | S-(1,2-dichlorovinyl)glutathione (DCVG), S-(1,2-dichlorovinyl)-L-cysteine (DCVC), N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) | Nephrotoxicity | |
| Tetrachloroethylene (PCE) | P450 Oxidation | Trichloroacetyl chloride, Trichloroacetic Acid (TCA), Oxalic Acid | Liver Toxicity |
| GSH Conjugation | S-(1,2,2-trichlorovinyl)glutathione (TCVG), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) | Nephrotoxicity |
Table 3: Quantitative Comparison of Glutathione Conjugate Formation in Human, Rat, and Mouse Liver In Vitro Models [5]
| Metabolite | Human vs. Rat (fold-higher in human) | Human vs. Mouse (fold-higher in human) |
| DCVG (from TCE) | 18 - 45 | 46 - 120 |
| TCVG (from PCE) | 77 - 186 | 128 - 277 |
Metabolic Pathways
The metabolic fates of TCE and PCE are depicted in the following signaling pathway diagrams.
References
- 1. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekakit.com [eurekakit.com]
- 3. Target Organ Metabolism, Toxicity, and Mechanisms of Trichloroethylene and Perchloroethylene: Key Similarities, Differences, and Data Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Health Effects of Tetrachloroethylene: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of human levels of trichloroethylene and tetrachloroethylene after occupational exposure (Journal Article) | OSTI.GOV [osti.gov]
- 7. Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Biomarker Assay Validation: A Comparative Guide to Regulatory Standards
A deep dive into the regulatory landscape for bioanalytical method validation (BMV) of biomarkers, comparing key guidelines and outlining the pivotal "fit-for-purpose" approach essential for drug development.
The quantification of biomarkers is a critical component in drug development, providing invaluable data for assessing safety, efficacy, and pharmacological response.[1] To ensure the integrity and reliability of this data, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of the bioanalytical methods used. This guide compares these standards, details essential validation experiments, and clarifies the governing "fit-for-purpose" philosophy.
The "Fit-for-Purpose" Doctrine: A Tiered Approach
Unlike the stringent, universal requirements for pharmacokinetic (PK) assays, biomarker validation operates on a "fit-for-purpose" basis.[2][3] This practical approach dictates that the level of validation rigor should align with the intended use of the biomarker data.[2][4] The context of use (COU) is paramount; data intended for pivotal, regulatory decision-making requires full, stringent validation, while data for exploratory, internal decision-making may be subject to less rigorous qualification.[1][4][5]
This tiered strategy, formalized in recent FDA guidance, ensures that the investment in validation is appropriate for the impact of the data on a drug development program.[4]
Figure 1: The Fit-for-Purpose approach in biomarker validation.
Regulatory Framework: FDA, EMA, and ICH M10
The bioanalytical community has historically referenced FDA and EMA guidelines for method validation. A significant development is the International Council for Harmonisation (ICH) M10 guideline, which provides a harmonized standard for bioanalytical method validation.[6][7] However, the initial scope of ICH M10 explicitly excluded biomarkers.[1][8][9]
To address this gap, the FDA issued guidance in early 2025, clarifying that for biomarker data supporting regulatory decisions, the assay should be fully validated consistent with the principles outlined in ICH M10.[1][4][10] This positions ICH M10 as the foundational reference for high-stakes biomarker assays, while still allowing for the fit-for-purpose approach for other contexts.[4][10] The EMA's guideline, while older, is now largely superseded by the harmonized ICH M10 for drug concentration analysis, but its principles remain influential in the broader bioanalytical field.[11]
Comparison of Key Validation Parameters & Acceptance Criteria
While a "one-size-fits-all" approach is not appropriate for biomarkers, the validation parameters are largely consistent with those for drug assays.[5][12] The primary difference lies in the acceptance criteria, which must consider the biomarker's endogenous nature and biological variability.[10] For pivotal studies, the criteria often mirror those in ICH M10.
| Validation Parameter | Chromatographic Assays (e.g., LC-MS) | Ligand Binding Assays (e.g., ELISA) | General Purpose / Context |
| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | Mean value within ±20% of nominal (±25% at LLOQ/ULOQ) | Assesses how close the measured value is to the true value. Critical for ensuring data reliability. |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | CV ≤20% (≤25% at LLOQ/ULOQ) | Measures the degree of scatter or variability in repeated measurements. |
| Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). | Response of blank samples should be <20% of LLOQ response. | Ensures the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Sensitivity (LLOQ) | Analyte response is at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. | Analyte response is distinguishable from blank. Accuracy and precision criteria must be met. | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Stability | Recovery within ±15% of nominal concentration. | Recovery within ±20% of nominal concentration. | Evaluates the analyte's stability under various conditions: Freeze-Thaw, Bench-Top, and Long-Term storage. |
| Dilutional Linearity | Accuracy and precision within ±15% after dilution. | Accuracy and precision within ±20% after dilution. | Confirms that a sample can be diluted to fall within the assay range and still provide accurate results. |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. Criteria are based on principles from ICH M10 and FDA guidance, which are the starting point for fully validated biomarker assays.
Key Experimental Protocols
Detailed methodologies are essential for executing a successful validation. Below are protocols for core validation experiments.
Accuracy and Precision
-
Objective: To determine the closeness of agreement between a measured concentration and its nominal value (accuracy) and the degree of scatter between repeated measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in the relevant biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the mean concentration, percent accuracy (%Bias), and percent coefficient of variation (%CV) for each level within each run (intra-run) and across all three runs (inter-run).
-
Compare the results against the acceptance criteria outlined in the table above.
-
Stability
-
Objective: To ensure the analyte remains unchanged in the biological matrix under specific storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Prepare low and high concentration QCs. Analyze them after they have undergone a specified number of freeze-thaw cycles (typically 3-5 cycles). The concentrations are compared to freshly prepared standards.
-
Bench-Top (Short-Term) Stability: Prepare low and high QCs and leave them at room temperature for a duration that mimics the expected sample handling time in the lab. Analyze and compare against nominal concentrations.
-
Long-Term Stability: Store low and high QCs at the intended long-term storage temperature (e.g., -80°C). Analyze them at set time points (e.g., 1, 3, 6, 12 months) and compare the results to the initial concentrations.
-
Selectivity and Matrix Effect
-
Objective: To verify that the method is not affected by other substances present in the biological matrix.
-
Protocol:
-
Obtain the biological matrix from at least six different individual sources.
-
For each source, analyze a blank sample (no analyte) to check for interferences.
-
Spike each source with the analyte at low and high QC concentrations and analyze.
-
The results should meet accuracy and precision criteria across all sources, demonstrating a lack of matrix effect.
-
General Bioanalytical Validation Workflow
The process of validating a bioanalytical method is systematic, moving from development and optimization to a series of rigorous tests before being applied to study samples.
Figure 2: General workflow for bioanalytical method validation.
References
- 1. hhs.gov [hhs.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Comprehensive Guide for Laboratory Professionals
December 28, 2025
Researchers and laboratory personnel handling N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 must adhere to stringent disposal protocols due to its classification as a hazardous substance. The presence of the trichlorovinyl group, a halogenated organic moiety, imparts potential nephrotoxicity, necessitating its management as regulated chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for the analogous non-deuterated compound, N-acetyl-S-(trichlorovinyl)-L-Cysteine, explicitly warns that the material should be considered hazardous.[1] Standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles, is mandatory. All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Quantitative Data Summary for Disposal
The following table summarizes key data relevant to the safe handling and disposal of this compound and its non-deuterated analogue.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| CAS Number | 1346616-95-2 | - |
| Analogue Name | N-acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine | [2] |
| Analogue CAS No. | 111348-61-9 | [2] |
| Molecular Formula | C₇H₅D₃Cl₃NO₃S | - |
| Hazard Classification | Hazardous (Halogenated Organic Compound) | [1] |
| Primary Hazard | Potential Nephrotoxicity | - |
| Storage | -20°C | [1] |
| Solubility | Soluble in Chloroform | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be carried out in accordance with institutional and local environmental regulations for hazardous waste.
Step 1: Waste Identification and Classification
-
Characterize all waste containing this compound as Hazardous Halogenated Organic Waste . The deuterated "d3" label does not alter the chemical's hazardous nature for disposal purposes.
Step 2: Waste Segregation
-
Crucially, segregate this waste from non-halogenated chemical waste. Co-mingling increases disposal costs and complexity.
-
Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.
Step 3: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container for all this compound waste. The container must have a secure screw-top cap.
-
The container should be clearly labeled as "Hazardous Waste: Halogenated Organic" and should list "this compound" as a primary constituent. Include the approximate concentration and quantity.
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated, secure, and away from general laboratory traffic.
Step 5: Disposal Request and Manifest
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Complete all necessary hazardous waste disposal forms or manifests as required by your institution and local regulations. This documentation is crucial for tracking the waste from generation to final disposal.
Step 6: Professional Disposal
-
The collected waste will be transported by a licensed hazardous waste disposal service for ultimate destruction, typically via high-temperature incineration at a permitted facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling from receipt to disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The primary hazards associated with this compound are dictated by the toxicological properties of the parent compound, N-Acetyl-S-(trichlorovinyl)-L-cysteine, as the deuterium labeling does not alter its chemical reactivity or biological effects.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound.[2][4] Always check for tears before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing from contamination.[2] |
| Closed-toe Shoes | Shoes must fully cover the feet to protect against spills.[5] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. |
| Respirator | May be required for certain procedures, such as cleaning up large spills.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step plan outlines the procedures for this compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled.
Step 2: Handling and Preparation of Solutions
-
All handling of the solid compound must be performed in a chemical fume hood to avoid inhalation of any dust particles.
-
Wear all required PPE as detailed in the table above.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Spill Management
-
In case of a small spill, cordon off the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
For large spills, evacuate the area and contact the institutional safety office.
Step 4: Waste Disposal
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Segregate the waste into appropriately labeled containers for halogenated organic compounds.[6]
-
Since the compound is isotopically labeled with a stable isotope, no special precautions for radioactivity are needed.[7][] However, the waste container must be clearly labeled with the contents, including the fact that it contains a deuterated compound.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epa.gov [epa.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
